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  • Product: (R)-(-)-4-Penten-2-ol
  • CAS: 55563-79-6; 625-31-0; 64584-92-5

Core Science & Biosynthesis

Foundational

The Chiral Synthon (R)-(-)-4-Penten-2-ol: Chemical Properties, Physical Characteristics, and Applications in Advanced Synthesis

Executive Summary (R)-(-)-4-Penten-2-ol (CAS: 64584-92-5) is a highly versatile, enantiomerically pure organic compound characterized by its unsaturated secondary alcohol structure[1]. Featuring a terminal alkene and a s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-(-)-4-Penten-2-ol (CAS: 64584-92-5) is a highly versatile, enantiomerically pure organic compound characterized by its unsaturated secondary alcohol structure[1]. Featuring a terminal alkene and a stereogenic center at the C2 position, this bifunctional molecule serves as a critical chiral building block in asymmetric organic synthesis and advanced pharmaceutical development[2]. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, field-proven analysis of its physicochemical properties, synthetic pathways, and self-validating experimental protocols.

Physicochemical Profiling

The utility of (R)-(-)-4-Penten-2-ol in drug development relies heavily on its predictable physical properties and high optical purity. The following table summarizes the core quantitative data critical for quality control and reaction scaling.

PropertyValueReference Standard
CAS Number 64584-92-5[1]
Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
Boiling Point 115-116 °C
Density 0.837 g/mL at 25 °C
Refractive Index 1.4240 (n20/D)
Optical Rotation [α]20/D −5.2° (c=1 in CHCl3)[3]
Flash Point 25.5 °C (Closed Cup)

Structural Reactivity & Mechanistic Pathways

The true value of (R)-(-)-4-Penten-2-ol lies in its orthogonal reactivity. The terminal double bond is primed for cross-metathesis, epoxidation, and hydroboration, while the chiral hydroxyl group acts as a stereodirecting element[2]. In the pharmaceutical industry, it is frequently converted into 4-pentenoyl chloride derivatives to introduce the pent-4-enoyl moiety into active pharmaceutical ingredients (APIs)[4]. Notably, this chiral synthon is instrumental in the synthesis of myeloid cell leukemia 1 (Mcl-1) protein inhibitors, where the precise spatial arrangement dictated by the (R)-stereocenter is mandatory for high-affinity binding to cancer target proteins[5].

Synthetic Methodologies for Enantiomeric Purity

Achieving >99% enantiomeric excess (ee) requires robust, stereoselective methodologies. The two most industrially relevant pathways are Asymmetric Hydrogenation and Enzymatic Kinetic Resolution .

Catalytic Asymmetric Hydrogenation

G A 4-Penten-2-one (Prochiral Ketone) C Asymmetric Hydrogenation (Stereoselective Hydride Transfer) A->C B Ru-(R)-BINAP Catalyst + H2 (Pressure) B->C D (R)-(-)-4-Penten-2-ol (>99% ee) C->D

Asymmetric hydrogenation pathway of 4-penten-2-one to (R)-(-)-4-penten-2-ol.

Enzymatic Kinetic Resolution

G A Racemic 4-Penten-2-ol (R/S mixture) C Enzymatic Acylation (Kinetic Resolution) A->C B CALB Enzyme + Vinyl Acetate (Acyl Donor) B->C D (R)-4-Penten-2-yl Acetate C->D E (S)-4-Penten-2-ol (Unreacted) C->E F Ester Hydrolysis (NaOH / H2O) D->F G Pure (R)-(-)-4-Penten-2-ol F->G

Enzymatic kinetic resolution of racemic 4-penten-2-ol using CALB.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes an intrinsic checkpoint to verify causality and prevent downstream failure.

Protocol 1: Catalytic Asymmetric Hydrogenation of 4-Penten-2-one
  • Causality: The use of a Ruthenium-(R)-BINAP catalyst creates a highly specific chiral pocket. The steric bulk of the BINAP ligand shields the si-face of the prochiral ketone, forcing the hydride transfer exclusively to the re-face, yielding the (R)-enantiomer[2].

  • Step-by-Step Methodology:

    • Preparation: In a rigorously dried, argon-purged autoclave, dissolve 4-penten-2-one (1.0 eq) in anhydrous methanol.

    • Catalyst Addition: Introduce 0.1 mol% of the Ru-(R)-BINAP catalyst under a continuous argon stream to prevent catalyst oxidation.

    • Hydrogenation: Pressurize the reactor with ultra-pure H2 gas to 50 atm. Stir vigorously at 25 °C for 12 hours.

    • Workup: Vent the H2 gas safely. Concentrate the mixture under reduced pressure and purify via short-path distillation.

  • Self-Validating Mechanism: Before distillation, an aliquot of the crude mixture is subjected to chiral HPLC analysis. The reaction is only deemed successful if the chromatogram demonstrates an enantiomeric excess (ee) >99%. If unreacted ketone is detected, it indicates catalyst poisoning, invalidating the batch.

Protocol 2: Enzymatic Kinetic Resolution via CALB
  • Causality: Candida antarctica Lipase B (CALB) possesses an active site that preferentially accommodates the (R)-enantiomer of secondary alcohols. By using vinyl acetate as an acyl donor, the reaction becomes irreversible due to the immediate tautomerization of the leaving group (vinyl alcohol) into volatile acetaldehyde[2].

  • Step-by-Step Methodology:

    • Reaction Setup: Dissolve racemic 4-penten-2-ol (1.0 eq) and vinyl acetate (1.5 eq) in anhydrous hexane.

    • Enzyme Addition: Add immobilized CALB (Novozym 435, 10% w/w relative to the alcohol).

    • Incubation: Shake the mixture at 30 °C. Monitor the conversion strictly via GC-FID.

    • Separation: Halt the reaction at exactly 50% conversion by filtering off the immobilized enzyme. Separate the resulting (R)-4-penten-2-yl acetate from the unreacted (S)-alcohol using silica gel chromatography.

    • Hydrolysis: Treat the isolated (R)-acetate with 1M NaOH in methanol to yield pure (R)-(-)-4-penten-2-ol[2].

  • Self-Validating Mechanism: The reaction must be halted at precisely 50% conversion. Exceeding this threshold degrades enantiomeric purity as the enzyme begins to slowly acylate the (S)-enantiomer. The GC-FID conversion metric serves as an absolute go/no-go checkpoint.

Protocol 3: Polarimetric Quality Control
  • Causality: Optical rotation is highly sensitive to concentration, solvent, and temperature. Standardizing these variables ensures the measurement is a true reflection of chiral purity rather than environmental artifacts.

  • Step-by-Step Methodology:

    • Calibration: Zero a high-precision digital polarimeter using HPLC-grade chloroform at exactly 20.0 °C.

    • Sample Preparation: Accurately weigh 1.00 g of the synthesized (R)-(-)-4-penten-2-ol and dilute to exactly 100 mL with chloroform (c=1).

    • Measurement: Inject the solution into a 100 mm polarimeter cell. Measure the rotation using the sodium D-line (589 nm).

  • Self-Validating Mechanism: The measured specific rotation must fall within the established tolerance of -5.0° to -5.2°[3]. Deviations indicate either chemical impurities (e.g., residual solvent) or enantiomeric contamination, triggering a mandatory re-purification cycle.

References

  • Worldwide Life Sciences. "(R)-(-)-4-Penten-2-ol - 1g." WWMP Online. Available at:[Link]

  • Google Patents. "WO2017147410A1 - Compounds that inhibit mcl-1 protein." World Intellectual Property Organization.

Sources

Exploratory

Comprehensive Technical Guide on (R)-(-)-4-Penten-2-ol (CAS 64584-92-5): Synthesis, Characterization, and Applications in Drug Development

Executive Summary In the landscape of modern asymmetric synthesis and drug development, bifunctional chiral building blocks are indispensable. (R)-(-)-4-Penten-2-ol (CAS 64584-92-5) serves as a prototypical chiral syntho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern asymmetric synthesis and drug development, bifunctional chiral building blocks are indispensable. (R)-(-)-4-Penten-2-ol (CAS 64584-92-5) serves as a prototypical chiral synthon, distinguished by its secondary alcohol stereocenter at C2 and a highly reactive terminal alkene at C4 [1]. This unique structural duality allows for orthogonal functionalization—enabling stereodivergent and stereoconvergent pathways critical in the synthesis of complex active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of (R)-(-)-4-Penten-2-ol, detailing its physicochemical profiling, field-proven synthetic methodologies, analytical characterization protocols, and downstream applications.

Physicochemical Profiling & Structural Dynamics

The utility of (R)-(-)-4-Penten-2-ol stems from its precise spatial arrangement. The (R)-configuration dictates the trajectory of incoming reagents during diastereoselective transformations, while the terminal double bond serves as a handle for cross-metathesis, epoxidation, or hydroboration.

To ensure reproducibility in scale-up and formulation, the fundamental physicochemical properties are summarized below, synthesized from authoritative chemical databases [2, 3].

Table 1: Quantitative Physicochemical Properties
PropertyValue / SpecificationMechanistic / Practical Implication
CAS Number 64584-92-5Unique identifier for the (R)-enantiomer.
Molecular Formula C5H10OSmall molecular footprint; high atom economy in coupling.
Molecular Weight 86.13 g/mol Highly volatile; requires careful distillation.
Boiling Point 115 - 116 °C (at 760 mmHg)Facilitates purification via fractional distillation.
Density 0.827 - 0.837 g/mL (at 25 °C)Crucial for volumetric dosing in continuous flow setups.
Refractive Index ( nD20​ ) 1.4205 - 1.4265Rapid inline quality control metric.
Optical Rotation ( [α]D20​ ) -4.7° to -5.0° (neat) / -9.67° (c 3.0, Et2O)Primary indicator of enantiomeric purity.
Flash Point 25.5 °C (Closed Cup)Safety Critical: Classified as a flammable liquid (H226).

Strategic Synthesis Methodologies

The procurement of enantiopure (R)-(-)-4-Penten-2-ol generally relies on two orthogonal paradigms: Chemical Asymmetric Allylation and Biocatalytic Asymmetric Reduction . The choice between these methods depends on the scale, regulatory requirements, and available infrastructure [4, 5].

Biocatalytic Asymmetric Reduction (Industrial Scale)

For industrial pharmaceutical applications, enzymatic reduction of the prochiral ketone, 4-penten-2-one, is preferred due to its high theoretical yield (~100%) and exceptional enantiomeric excess (>99% e.e.).

  • Causality of Enzyme Selection: Most native alcohol dehydrogenases (ADHs) follow Prelog’s rule, delivering the (S)-enantiomer. To access the (R)-enantiomer, engineered "anti-Prelog" enzymes, such as the NADP-dependent ADH from Lactobacillus kefir (Lk-ADH), must be utilized [4]. These enzymes possess a tailored active site that forces the hydride transfer to the re-face of the carbonyl.

Chemical Asymmetric Synthesis: The Brown Allylation (Lab Scale)

For rapid laboratory access, the asymmetric allylation of acetaldehyde using chiral organoboranes is the gold standard. This method relies on reagent control rather than substrate control.

Step-by-Step Methodology: Brown Allylation Validation Note: This protocol utilizes (+)-diisopinocampheylallylborane to specifically induce the (R)-stereocenter [5].

  • Reagent Preparation: Under an inert argon atmosphere, prepare a solution of (+)-Ipc 2​ B(allyl)borane (150 mmol) in anhydrous diethyl ether (200 mL). Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Electrophile Addition: Dissolve acetaldehyde (6.0 g, 136.4 mmol) in dry Et 2​ O (20 mL). Add this dropwise to the borane solution over 15 minutes to prevent localized heating, which degrades enantioselectivity.

  • Stereoselective C-C Bond Formation: Stir the mixture at -78 °C for 1 hour. Mechanistic insight: The reaction proceeds via a highly ordered six-membered Zimmerman-Traxler transition state, where the chiral auxiliary minimizes steric clash, directing the allyl group to a single face of the aldehyde.

  • Oxidative Cleavage: To liberate the alcohol from the boron complex without racemization, add 3 M NaOH (111 mL) followed by 30% H 2​ O 2​ (45 mL). Remove the cooling bath and stir at 25 °C for 2 hours.

  • Workup & Purification: Separate the organic layer. Extract the aqueous phase with Et 2​ O (3 × 50 mL). Wash the combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Isolation: Purify via fractional distillation (b.p. 115 °C) to yield (R)-(-)-4-penten-2-ol as a colorless liquid (Typical yield: 77%) [5].

SynthesisPathways Acetaldehyde Acetaldehyde Brown Chemical Synthesis (+)-Ipc2B(allyl)borane (Brown Allylation) Acetaldehyde->Brown -78 °C, Et2O Ketone 4-Penten-2-one Biocat Biocatalytic Synthesis Anti-Prelog ADH / KRED (NADPH dependent) Ketone->Biocat Aqueous buffer, 30 °C Product (R)-(-)-4-Penten-2-ol >99% e.e. Brown->Product Oxidative Workup (H2O2, NaOH) Biocat->Product Hydride Transfer (re-face attack)

Caption: Figure 1: Biocatalytic vs. Chemical Synthesis pathways for (R)-(-)-4-Penten-2-ol.

Analytical Characterization & Quality Control

Trustworthiness in asymmetric synthesis demands rigorous analytical validation. The identity and purity of (R)-(-)-4-Penten-2-ol must be confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) [5, 6].

NMR Spectroscopy Assignments

The structural integrity of the synthesized batch is verified by the distinct splitting patterns of the terminal alkene and the deshielded carbinol proton.

  • 1 H NMR (200 MHz, CDCl 3​ ):

    • δ 1.19 (d, J = 6.0 Hz, 3H) — Methyl group (C1).

    • δ 1.97 (br s, 1H) — Hydroxyl proton (-OH); broadness due to hydrogen bonding exchange.

    • δ 2.14–2.26 (m, 2H) — Diastereotopic methylene protons (C3) adjacent to the stereocenter.

    • δ 3.83–3.84 (m, 1H) — Carbinol methine proton (C2); deshielded by the adjacent oxygen.

    • δ 5.10–5.14 (m, 2H) — Terminal alkene protons (C5); characteristic multiplet for terminal olefins.

    • δ 5.76–5.87 (m, 1H) — Internal alkene proton (C4).

  • 13 C NMR (50 MHz, CDCl 3​ ):

    • δ 22.7 (C1, CH 3​ ), 43.7 (C3, CH 2​ ), 66.8 (C2, CH-OH), 117.9 (C5, =CH 2​ ), 134.8 (C4, =CH).

Enantiomeric Excess (e.e.) Determination

To validate the stereochemical outcome, chiral Gas Chromatography (GC) is employed. Utilizing a chiral stationary phase (e.g., β -cyclodextrin derivatives), the (R) and (S) enantiomers are resolved. Commercial pharmaceutical-grade (R)-(-)-4-Penten-2-ol strictly requires an assay purity of 94.0% to 95.0% [2].

Applications in Drug Development & Stereoselective Synthesis

In drug development, (R)-(-)-4-Penten-2-ol acts as a stereodivergent hub [4]. The presence of the hydroxyl group allows for stereochemical inversion via Mitsunobu reactions, while the alkene permits carbon skeleton extension.

  • Olefin Cross-Metathesis: Utilizing Grubbs' catalysts, the terminal alkene can be coupled with various functionalized olefins to synthesize long-chain chiral aliphatic drugs or macrocycles.

  • Asymmetric Epoxidation: The alkene can undergo directed epoxidation. The existing (R)-hydroxyl group can direct the incoming oxidant (e.g., via transition metal coordination in Sharpless-type epoxidations), establishing a second contiguous stereocenter with high diastereoselectivity.

  • Halogenation/Etherification: The hydroxyl group serves as an attachment point for protecting groups (e.g., TBS, Bn) or can be transformed into a leaving group (tosylate/mesylate) for subsequent S N​ 2 displacement, inverting the stereocenter if the (S)-configuration is required downstream.

DownstreamApplications Core (R)-(-)-4-Penten-2-ol Chiral Hub Metathesis Cross-Metathesis Grubbs Catalyst Core->Metathesis Alkene Functionalization Epoxidation Directed Epoxidation Diastereoselective Core->Epoxidation Alkene Functionalization Mitsunobu Mitsunobu Inversion S_N2 Displacement Core->Mitsunobu Hydroxyl Functionalization Macrocycles Chiral Macrocyclic APIs Metathesis->Macrocycles Diols Complex Polyketides Epoxidation->Diols SEnantiomer (S)-Configured Intermediates Mitsunobu->SEnantiomer

Caption: Figure 2: Strategic downstream functionalization pathways of (R)-(-)-4-Penten-2-ol.

Safety, Handling, & Scale-Up Considerations

As a volatile organic compound, (R)-(-)-4-Penten-2-ol presents specific handling challenges that must be integrated into standard operating procedures (SOPs) [6, 7].

  • Flammability (GHS02 / H226): With a flash point of 25.5 °C, it is a Class 3 Flammable Liquid. Scale-up operations must utilize explosion-proof equipment, non-sparking tools, and rigorous grounding to prevent static discharge.

  • Storage: Must be stored in a tightly closed container in a cool, well-ventilated environment, preferably under an inert atmosphere (argon or nitrogen) at ambient to cool temperatures (-10 °C recommended for long-term stability by some suppliers) to prevent auto-oxidation of the alkene [7].

  • PPE: Operators must use chemical-resistant gloves, face shields, and type ABEK (EN14387) respirator filters during handling to prevent respiratory and dermal exposure [3].

References

  • Angene Chemical. "4-Penten-2-ol, (2R)-|64584-92-5." Angene Chemical Catalog. Available at: [Link]

Foundational

Chiroptical Characterization of (R)-4-Penten-2-ol: Specific Optical Rotation, Methodology, and Applications

Executive Summary (R)-(-)-4-Penten-2-ol is a highly valuable chiral building block prominently utilized in stereoselective organic synthesis and pharmaceutical development[1]. Characterized by a stereocenter at the C2 po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-(-)-4-Penten-2-ol is a highly valuable chiral building block prominently utilized in stereoselective organic synthesis and pharmaceutical development[1]. Characterized by a stereocenter at the C2 position and a terminal alkene, it serves as a prototypical chiral synthon for the construction of complex molecular architectures[1]. Ensuring the enantiomeric purity of this compound is critical for downstream applications, making the precise measurement of its specific optical rotation ( [α] ) an indispensable quality control parameter. This technical guide provides an authoritative synthesis of the chiroptical properties of (R)-4-penten-2-ol, the mechanistic causality behind measurement variations, and a self-validating polarimetric workflow designed for high-precision laboratory environments.

Physicochemical and Chiroptical Properties

Quantitative baseline data is essential for validating the identity and purity of synthesized or procured (R)-4-penten-2-ol. The specific optical rotation is highly sensitive to the measurement environment, particularly the presence or absence of a solvent.

Table 1: Standardized Properties of (R)-4-Penten-2-ol

PropertyValueReference
CAS Number 64584-92-5[2]
Molecular Formula C5H10O[2]
Molecular Weight 86.13 g/mol [2]
Boiling Point 115–116 °C[3]
Density (at 25 °C) 0.837 g/mL[3]
[α]D20​ (Neat) -4.7° ± 0.1° to -5.0°[4],[3]
[α]D20​ (c=1, Chloroform) -5.2°[5]
Enantiomer [α]D20​ (c=1, CHCl3) +5.2° (S)-(+)-4-Penten-2-ol[6]

Mechanistic Principles of Optical Activity and Solvent Causality

The optical activity of (R)-(-)-4-penten-2-ol originates from the spatial asymmetry at the C2 stereocenter, which differentially refracts left- and right-circularly polarized light[1]. However, the observed specific rotation is not a static intrinsic property; it is a dynamic value influenced by molecular interactions.

The Causality of Solvent Selection: When measured as a neat liquid, (R)-4-penten-2-ol exhibits a specific rotation ranging between -4.7° and -5.0°[4],[3]. In this undiluted state, the hydroxyl groups engage in extensive intermolecular hydrogen bonding, creating transient polymeric aggregates that slightly restrict the conformational freedom of the chiral center. Conversely, when diluted in a non-polar, non-hydrogen-bonding solvent like chloroform (c=1), these intermolecular networks are disrupted. The molecules exist predominantly as distinct monomers, leading to a slight shift in the specific rotation to -5.2°[5],[7]. Chloroform is therefore the industry standard for determining the absolute enantiomeric excess (ee%), as it standardizes the molecular conformation and eliminates concentration-dependent hydrogen bonding artifacts.

Standardized Workflow for Polarimetric Measurement

To ensure high trustworthiness and reproducibility, polarimetric measurements must be executed as a self-validating system. This requires continuous internal calibration and strict environmental controls.

G A 1. System Initialization & Blanking B 2. Sample Preparation (R)-(-)-4-Penten-2-ol A->B C1 Neat Liquid (Direct Fill) B->C1 High Purity C2 Solution (c=1 in Chloroform) B->C2 Standardized D 3. Thermostatic Control (Equilibrate to 20.0 °C) C1->D C2->D E 4. Optical Measurement (Sodium D-line, 589.3 nm) D->E F 5. Data Validation Calculate [α] & ee% E->F

Fig 1. Standardized polarimetric workflow for specific rotation measurement.

Step-by-Step Experimental Protocol

Step 1: Instrument Calibration (Self-Validation) Initialize the polarimeter equipped with a Sodium D-line lamp (589.3 nm). Before any sample is introduced, validate the optical path by measuring a certified quartz control plate. This step confirms the detector's linearity and accuracy, ensuring that any subsequent deviation is entirely sample-dependent.

Step 2: Gravimetric Sample Preparation

  • For Standardized Solution (Recommended): Accurately weigh 1.00 g of (R)-(-)-4-penten-2-ol using an analytical balance. Transfer quantitatively to a 100 mL volumetric flask and dilute to the mark with HPLC-grade chloroform to achieve a concentration of c=1 (1 g / 100 mL)[5].

  • For Neat Measurement: Ensure the sample is free of particulate matter and moisture, as water content will alter the density and the resulting rotation[3].

Step 3: Thermostatic Equilibration Transfer the sample to a 100 mm (1 dm) polarimeter cell. Place the cell in the instrument's Peltier temperature controller and equilibrate strictly to 20.0 °C. Causality: Specific rotation is highly temperature-dependent; thermal fluctuations alter the solvent's density and the rotational energy of the chiral molecules, leading to measurement drift.

Step 4: Blanking and Measurement Zero the instrument using a cell filled with pure chloroform (or an empty cell for neat measurements) to establish a true optical baseline. Introduce the sample cell and record the observed rotation ( α ) in degrees. Take a minimum of five technical replicates to calculate a mean observed rotation, minimizing random instrumental noise.

Step 5: Data Processing and ee% Calculation Calculate the specific rotation using Biot’s Law:

[α]D20​=c×lα​

Where α is the observed rotation, c is the concentration in g/mL (for neat, use the density 0.837 g/mL[3]; for c=1 solution, use 0.01 g/mL), and l is the path length in decimeters (1 dm). Cross-validate the calculated [α] against the theoretical maximum (-5.2° in chloroform) to determine the enantiomeric excess (ee%).

Applications in Asymmetric Synthesis and Drug Development

The precise validation of (R)-4-penten-2-ol's optical purity is a prerequisite for its use in complex stereoselective pathways. As a chiral synthon, it is extensively utilized in sequential allylboration-esterification and ring-closing metathesis reactions[8]. These methodologies are fundamental in the total synthesis of bioactive lactones, including goniothalamin, hexadecanolide, massoia lactone, and parasorbic acid[8]. Any deviation in the initial enantiomeric purity of the (R)-4-penten-2-ol starting material will exponentially degrade the stereochemical yield of these advanced pharmaceutical intermediates.

References

  • [5] Worldwide Life Sciences. "(R)-(-)-4-Penten-2-ol - 1g". wwmponline.com. URL: [Link]

  • [2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 6999724, (2R)-pent-4-en-2-ol". pubchem.ncbi.nlm.nih.gov. URL: [Link]

  • [6] Worldwide Life Sciences. "(S)-(+)-4-Penten-2-ol - 5g". wwmponline.com. URL: [Link]

  • [8] Fisher Scientific. "(S)-(+)-4-Penten-2-ol, 97% 1 g". fishersci.fi. URL: [Link]

  • [7] Worldwide Life Sciences. "(R)-(-)-4-Penten-2-ol - 1g". wwmponline.com. URL: [Link]

Sources

Exploratory

The Synthetic Alchemist's Guide to Chiral Homoallylic Alcohols

A Deep Dive into Asymmetric Synthesis and Strategic Applications For the discerning researcher, synthetic chemist, and drug development professional, the quest for stereochemical control is paramount. Among the myriad of...

Author: BenchChem Technical Support Team. Date: March 2026

A Deep Dive into Asymmetric Synthesis and Strategic Applications

For the discerning researcher, synthetic chemist, and drug development professional, the quest for stereochemical control is paramount. Among the myriad of chiral building blocks, homoallylic alcohols stand out as exceptionally versatile intermediates. Their inherent functionality—a stereodefined secondary alcohol adjacent to a reactive alkene—provides a rich platform for elaboration into complex molecular architectures, from intricate polyketide natural products to potent pharmaceutical agents. This guide provides a comprehensive exploration of the core strategies for the asymmetric synthesis of chiral homoallylic alcohols, grounded in mechanistic understanding and practical application.

The Strategic Importance of Chiral Homoallylic Alcohols

Chiral homoallylic alcohols are more than just synthetic curiosities; they are powerful precursors in multi-step syntheses.[1][2][3] The stereocenter bearing the hydroxyl group often serves as a linchpin for subsequent stereocontrolled transformations, while the double bond is a versatile handle for a variety of chemical manipulations, including oxidation, reduction, and carbon-carbon bond formation.[1] The ability to precisely install chirality at this early stage of a synthetic sequence is crucial for the efficient construction of complex target molecules.[4][5][6]

Foundational Methodologies in Asymmetric Allylation

The enantioselective addition of an allyl group to a carbonyl compound is the most direct route to chiral homoallylic alcohols.[7] Over the decades, several robust methods have emerged, each with its own set of advantages and mechanistic nuances.

The Brown Asymmetric Allylation and Crotylation

Pioneered by Herbert C. Brown, this method utilizes B-allyldiisopinocampheylborane, a chiral reagent derived from readily available α-pinene.[5][6][8] The reaction proceeds through a highly organized, chair-like six-membered transition state, which accounts for the high levels of enantioselectivity observed.[8][9]

Causality Behind Experimental Choices: The use of isopinocampheyl ligands derived from either (+)- or (-)-α-pinene allows for predictable access to either enantiomer of the homoallylic alcohol product.[8] The reaction is typically conducted at low temperatures (-78 °C to -100 °C) to enhance enantioselectivity by minimizing the conformational flexibility of the transition state.[5][8][9] It is also crucial to use magnesium salt-free allylating agents, as magnesium salts can form "ate" complexes with the borane reagent, reducing its reactivity and stereoselectivity.[5][9]

Experimental Protocol: Brown Asymmetric Allylation of Benzaldehyde

  • Reagent Preparation: In a flame-dried, two-necked flask under an argon atmosphere, freshly prepared B-methoxydiisopinocampheylborane (1.1 eq) is dissolved in anhydrous diethyl ether. The solution is cooled to -78 °C.

  • Allylating Agent Generation: Allylmagnesium bromide (1.1 eq) is added dropwise to the cooled borane solution. The reaction mixture is stirred at -78 °C for 30 minutes.

  • Aldehyde Addition: Benzaldehyde (1.0 eq) is added dropwise, and the reaction is stirred at -78 °C for 1-3 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup: The reaction is quenched by the addition of 3N NaOH, followed by the slow, dropwise addition of 30% H2O2 at 0 °C to oxidize the boron species. The mixture is stirred for several hours at room temperature.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Mechanism of Brown Asymmetric Allylation

Brown_Allylation reagents Aldehyde (RCHO) + B-allyldiisopinocampheylborane ts Chair-like Transition State reagents->ts Coordination product_complex Boronate Ester Intermediate ts->product_complex C-C Bond Formation product Chiral Homoallylic Alcohol product_complex->product Oxidative Workup (NaOH, H₂O₂)

Caption: Zimmerman-Traxler model for the Brown allylation.

The Roush Asymmetric Allylation and Crotylation

The Roush method employs chiral allylboronates derived from diisopropyl tartrate (DIPT).[5][8][10] A key feature of this approach is the predictable diastereoselectivity achieved with substituted allylboronates (crotylboronates). (E)-crotylboronates yield anti-diastereomers, while (Z)-crotylboronates afford syn-diastereomers, both with high enantioselectivity.[8][10]

Causality Behind Experimental Choices: The tartrate-derived auxiliary creates a well-defined chiral environment that directs the facial selectivity of the aldehyde addition. The geometry of the crotylboronate dictates the relative orientation of the methyl group in the chair-like transition state, thus controlling the syn/anti diastereoselectivity.[10][11] The reaction is often carried out in the presence of 4Å molecular sieves, which are crucial for achieving high levels of stereoselectivity, though their exact role is complex and may involve sequestering adventitious water or other impurities.[10]

Mechanism of Roush Asymmetric Crotylation

Roush_Crotylation cluster_E (E)-Crotylboronate cluster_Z (Z)-Crotylboronate E_reagents Aldehyde + (E)-Crotylboronate E_ts Chair-like TS (Me equatorial) E_reagents->E_ts E_product anti-Homoallylic Alcohol E_ts->E_product Z_reagents Aldehyde + (Z)-Crotylboronate Z_ts Chair-like TS (Me axial) Z_reagents->Z_ts Z_product syn-Homoallylic Alcohol Z_ts->Z_product

Caption: Diastereoselectivity in the Roush crotylation.

The Keck Asymmetric Allylation

The Keck allylation is a catalytic method that utilizes a chiral titanium-BINOL complex to promote the enantioselective addition of allyltributyltin to aldehydes.[12][13][14] This reaction is a significant advancement as it employs a catalytic amount of the chiral source.

Causality Behind Experimental Choices: The catalyst is typically generated in situ from Ti(OiPr)4 and BINOL. A 2:1 ratio of BINOL to titanium is often employed, which has been shown to lead to a more active and selective catalyst.[13] The reaction exhibits a positive non-linear effect, meaning that the enantiomeric excess of the product is higher than the enantiomeric excess of the chiral ligand. This suggests that a dimeric homochiral catalyst is more reactive than the corresponding meso-dimer.[12][13] Molecular sieves are often essential for high yield and enantioselectivity, possibly by aiding in the formation of the active catalyst.[13][15]

Experimental Protocol: Keck Asymmetric Allylation

  • Catalyst Preparation: In a flame-dried flask under argon, (R)-BINOL (0.2 eq) is dissolved in anhydrous CH2Cl2. Ti(OiPr)4 (0.1 eq) is added, and the mixture is stirred at room temperature for 1-2 hours.

  • Reaction Setup: The catalyst solution is cooled to 0 °C, and the aldehyde (1.0 eq) is added, followed by the dropwise addition of allyltributyltin (1.2 eq).

  • Reaction Progression: The reaction is stirred at 0 °C to room temperature for several hours to days, monitored by TLC.

  • Workup: The reaction is quenched with saturated aqueous NaHCO3. The mixture is filtered through Celite to remove titanium salts.

  • Purification: The filtrate is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by flash chromatography.

Modern Frontiers in Asymmetric Allylation

While the foundational methods remain powerful, the field continues to evolve with the development of novel catalytic systems.

Nozaki-Hiyama-Kishi (NHK) Reaction

The asymmetric Nozaki-Hiyama-Kishi (NHK) reaction involves the chromium-mediated coupling of an allyl halide with an aldehyde.[2][16] Recent advancements have focused on rendering this reaction catalytic and enantioselective through the use of chiral ligands.[16][17] The NHK reaction is particularly valued for its high chemoselectivity and tolerance of a wide range of functional groups.[2][17] Electrocatalytic and photoredox-catalyzed variants have emerged, offering milder and more sustainable approaches.[18][19]

Organocatalytic and Photoredox Methods

The rise of organocatalysis has introduced new paradigms for asymmetric allylation. Chiral primary amines can activate α-branched aldehydes towards enantioselective α-allylation with alkyl halides.[20][21] Similarly, photoredox catalysis, often in combination with another catalytic cycle (dual catalysis), has enabled the use of unactivated alkenes as allyl precursors through C-H functionalization.[22][23] These methods represent a significant step towards more atom-economical and environmentally benign syntheses.

Comparative Overview of Key Methodologies

MethodReagent/CatalystStoichiometryKey Features
Brown Allylation B-allyldiisopinocampheylboraneStoichiometricHigh ee, predictable stereochemistry, requires cryogenic temperatures.[5][6][8]
Roush Allylation Chiral allylboronates (tartrate-derived)StoichiometricExcellent diastereocontrol with substituted allyls, predictable syn/anti products.[5][8][10]
Keck Allylation Ti(IV)-BINOL complex / AllyltributyltinCatalyticCatalytic in chiral ligand, mild conditions, tin byproduct.[12][13][14]
NHK Reaction Cr(II)/Ni(II) / Chiral Ligand / Allyl halideCatalyticHigh functional group tolerance, recent catalytic and enantioselective developments.[2][16][17]

Applications in the Synthesis of Complex Molecules

The utility of chiral homoallylic alcohols is best demonstrated through their application in the total synthesis of natural products and pharmaceuticals.

  • Epothilone A: The Keck asymmetric allylation has been instrumental in the synthesis of this potent anticancer agent.[12]

  • (-)-Elisabethadione: A bioactive marine natural product whose synthesis employed a catalytic asymmetric crotylation as a key step to set crucial stereocenters.[24][25][26]

  • Polyketide Natural Products: The iterative nature of allylation and crotylation reactions makes them ideally suited for the construction of the complex stereochemical arrays found in polyketides.[7][27] The Brown and Roush methodologies, in particular, have seen extensive use in this area.[5][6]

  • Pharmaceutical Scaffolds: The ability to generate chiral building blocks with high enantiopurity makes these methods invaluable in drug development, where stereochemistry is critical for biological activity.[1][4]

Workflow for Natural Product Synthesis

Natural_Product_Synthesis start Simple Aldehyde allylation Asymmetric Allylation (e.g., Brown, Roush, Keck) start->allylation homoallylic_alcohol Chiral Homoallylic Alcohol allylation->homoallylic_alcohol elaboration Functional Group Interconversion (Oxidation, Metathesis, etc.) homoallylic_alcohol->elaboration coupling Fragment Coupling elaboration->coupling target Complex Natural Product (e.g., Macrolide, Polyketide) coupling->target

Caption: A generalized synthetic workflow utilizing chiral homoallylic alcohols.

Conclusion and Future Outlook

The asymmetric synthesis of chiral homoallylic alcohols has matured into a cornerstone of modern organic chemistry. The foundational methods developed by Brown, Roush, and Keck provide reliable and predictable pathways to these valuable intermediates. Concurrently, ongoing research in catalytic and enantioselective reactions, such as the NHK reaction and novel photoredox methodologies, continues to push the boundaries of efficiency, substrate scope, and sustainability. For researchers and drug development professionals, a deep understanding of these methods, their underlying principles, and their strategic applications is essential for the successful design and execution of complex molecular syntheses. The continued innovation in this field promises even more powerful tools for accessing the chiral molecules that shape our world.

References

  • Keck asymmetric allylation - Wikipedia. [Link]

  • Keck Asymmetric Allylation - Chemistry LibreTexts. [Link]

  • Catalytic asymmetric crotylation of aldehydes: application in total synthesis of (-)-elisabethadione - PubMed. [Link]

  • Recent Advances on the Catalytic Asymmetric Allylic α-Alkylation of Carbonyl Derivatives Using Free Allylic Alcohols - PMC. [Link]

  • Asymmetric allylation of carbonyl compounds: kinetic resolution of sec-allylboronates and total synthesis of natural products - Loughborough University Research Repository. [Link]

  • Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product - Research Trends. [Link]

  • Organocatalyzed Asymmetric Allylic Alkylation Enables Synthesis of Chiral γ-Lactones Bearing Vicinal Tertiary and Quaternary Stereocenters | Organic Letters - ACS Publications - ACS.org. [Link]

  • Catalytic asymmetric allylation of aldehydes with alkenes through allylic C(sp3)–H functionalization mediated by organophotoredox and chiral chromium hybrid catalysis - PMC. [Link]

  • Catalytic asymmetric allylation of carbonyl compounds and imines with allylic boronates - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C3QO00081H. [Link]

  • The importance of chiral homoallylic alcohols with stereodefined alkene and their synthesis. [Link]

  • Organocatalytic Asymmetric α-C-H Allylation of N-Arylidene-Protected Alkyl Amines. [Link]

  • Organocatalytic asymmetric allylic alkylation of 2-methyl-3-nitroindoles: a route to direct enantioselective functionalization of indole C(sp3)–H bonds - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Carbonyl allylation - Wikipedia. [Link]

  • Organocatalytic Asymmetric α-Allylation and Propargylation of α-Branched Aldehydes with Alkyl Halides - Organic Chemistry Portal. [Link]

  • Methods for catalytic asymmetric allylation of carbonyl compounds... - ResearchGate. [Link]

  • Organocatalytic Asymmetric α-Allylation and Propargylation of α-Branched Aldehydes with Alkyl Halides - PubMed. [Link]

  • Applications of asymmetric allylation reactions towards natural product synthesis - The Research Repository @ WVU - West Virginia University. [Link]

  • Brown Allylation and Crotylation Reactions. [Link]

  • Brown Allylation: Application to the Synthesis of Natural Products - ResearchGate. [Link]

  • Catalytic asymmetric crotylation of aldehydes: application in total synthesis of (−)‐elisabethadione - Loughborough University Research Repository. [Link]

  • Catalytic asymmetric crotylation of aldehydes: application in total synthesis of (−)‐elisabethadione - Figshare. [Link]

  • Electrocatalytic Asymmetric Nozaki–Hiyama–Kishi Decarboxylative Coupling: Scope, Applications, and Mechanism | Journal of the American Chemical Society - ACS Publications. [Link]

  • Brown's allylation in the synthesis of (−)‐anaferine. - ResearchGate. [Link]

  • Catalytic Asymmetric Barbier Reaction of Ketones with Unactivated Alkyl Electrophiles. [Link]

  • Catalytic Asymmetric Barbier Reaction of Ketones with Unactivated Alkyl Electrophiles. [Link]

  • Roush Allylation - YouTube. [Link]

  • KECK ASYMMETRIC ALLYLATION - YouTube. [Link]

  • Asymmetric allylation of aldehydes via dual Cr/photoredox catalysis. - ResearchGate. [Link]

  • Indium-Mediated Asymmetric Barbier-Type Propargylations: Additions to Aldehydes and Ketones and Mechanistic Investigation of the Organoindium Reagents | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols | Organic Letters - ACS Publications - ACS.org. [Link]

  • Stereoselective Synthesis of Chiral Homoallylic Alcohols with Functionalized Alkenes via Radical-Involved Triple Catalysis - ACS Publications. [Link]

  • Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review - RSC Publishing. [Link]

  • Asymmetric Crotylation Reactions in Synthesis of Polypropionate-Derived Macrolides: Application to Total Synthesis of Oleandolide | Journal of the American Chemical Society - ACS Publications. [Link]

  • Catalytic asymmetric transformations of racemic α-borylmethyl-( E )-crotylboronate via kinetic resolution or enantioconvergent reaction pathways - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04047B. [Link]

  • Applications of Keck allylation in the synthesis of natural products - ResearchGate. [Link]

  • Photoredox/Nickel-Catalyzed Diastereoselective Allylation of Aldehydes with Morita–Baylis–Hillman Adducts - KAUST Repository. [Link]

  • Chromium- and Metal-Reductant-Free Asymmetric Nozaki-Hiyama-Kishi (NHK) Reaction Enabled by Metallaphotoredox Catalysis - PubMed. [Link]

  • THE NOZAKI-HIYAMA-KISHI REACTION - Chemistry. [Link]

  • Asymmetric Addition of Allylsilanes to Aldehydes – A Cr/Photoredox Dual Catalytic Approach Complementing the Hosomi–Sakurai - ChemRxiv. [Link]

  • Asymmetric Addition of Allylsilanes to Aldehydes: A Cr/Photoredox Dual Catalytic Approach Complementing the Hosomi–Sakurai Reaction - ACS Publications. [Link]

  • Electrocatalytic Asymmetric Nozaki–Hiyama–Kishi Decarboxylative Coupling: Scope, Applications, and Mechanism | ChemRxiv. [Link]

  • Brown Asymmetric Allylation - SynArchive. [Link]

  • Synthesis of Homoallylic Chiral Tertiary Alcohols via Chelation-Controlled Diastereoselective Nucleophilic Addition on Alpha-Alkoxyketones: Application for the Synthesis of the C(1)-C(11) Subunit of 8-epi-fostriecin - PubMed. [Link]

  • Chem 115 - Andrew G Myers Research Group. [Link]

  • Quantum chemical study on asymmetric allylation of benzaldehyde in the presence of chiral allylboronate - PMC. [Link]

  • Enantioselective synthesis of homoallylic alcohols via a chiral In(iii)–PYBOX complex - Chemical Communications (RSC Publishing). [Link]

Sources

Foundational

Thermodynamic Stability and Chiral Discrimination of (R)-(-)- and (S)-(+)-4-Penten-2-ol: A Technical Guide

Executive Summary As a Senior Application Scientist specializing in chiral resolution and thermodynamic profiling, I frequently encounter a fundamental misunderstanding regarding enantiomeric stability. It is a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in chiral resolution and thermodynamic profiling, I frequently encounter a fundamental misunderstanding regarding enantiomeric stability. It is a cornerstone of stereochemistry that in an isolated, achiral environment, enantiomers possess identical scalar thermodynamic properties[1]. However, the entire field of chiral drug development and asymmetric synthesis relies on breaking this symmetry.

This whitepaper explores the thermodynamic stability of the enantiomers of 4-penten-2-ol —a highly versatile homoallylic alcohol. By detailing the thermodynamic baseline, the mechanics of chiral symmetry breaking, and the self-validating experimental workflows required to measure these phenomena, this guide provides a rigorous framework for researchers engaged in chiral resolution and complexation studies.

The Thermodynamic Baseline: Achiral vs. Chiral Environments

(R)-(-)-4-penten-2-ol and (S)-(+)-4-penten-2-ol are non-superimposable mirror images. In an achiral environment (e.g., in a vacuum or an achiral solvent like standard chloroform), their thermodynamic parameters—enthalpy of formation ( ΔHf​ ), standard entropy ( ΔS∘ ), and Gibbs free energy ( ΔG∘ )—are perfectly identical[1].

However, when these enantiomers are introduced into a chiral environment (such as a chiral stationary phase in chromatography or a chiral transition metal catalyst), they form transient diastereomeric complexes . Because diastereomers have different spatial arrangements of atoms, they exhibit distinct site-to-site surface contacts and intermolecular interaction energies[2]. This results in a free energy difference ( ΔΔG∘=0 ) between the two complexes, which is the fundamental thermodynamic driving force for chiral discrimination.

EnergyLandscape Start 4-Penten-2-ol Racemic Mixture Achiral Achiral Environment (Vacuum / Standard Solvent) Start->Achiral Chiral Chiral Environment (Chiral Selector / Catalyst) Start->Chiral State1 ΔG(R) = ΔG(S) Thermodynamically Identical Achiral->State1 Symmetry Maintained State2 ΔG(R-X) ≠ ΔG(S-X) Diastereomeric Complexes Chiral->State2 Symmetry Broken Resolution Chiral Resolution Achieved State2->Resolution ΔΔG > 0

Thermodynamic divergence of enantiomers in chiral vs. achiral environments.

Mechanisms of Chiral Discrimination: Homoallylic Coordination

4-Penten-2-ol is uniquely structured: it possesses both a chiral secondary hydroxyl group and a terminal alkene. This makes it an excellent bidentate ligand capable of coordinating to transition metals.

When evaluating the thermodynamic stability of 4-penten-2-ol in the presence of Rhodium(I) complexes, literature demonstrates that binding is driven by complex enthalpy-entropy compensations [3]. The coordination of the homoallylic alcohol to the metal center restricts the conformational freedom of the 4-penten-2-ol backbone (an entropic penalty, −TΔS>0 ), which must be overcome by the exothermic formation of the metal-ligand bonds (an enthalpic driving force, ΔH<0 ).

If a chiral Rh(I) selector is used, the steric clash between the chiral ligands on the metal and the methyl group at the C2 position of the (R)- vs. (S)-enantiomer will result in different ΔH and ΔS values for each diastereomeric complex.

Quantitative Data: Thermodynamic Parameters

The following table summarizes the theoretical and experimentally observed thermodynamic logic for homoallylic alcohols interacting with achiral vs. chiral selectors[1][2][3].

Thermodynamic ParameterAchiral EnvironmentChiral Environment (w/ (R)-Selector)Driving Force / Implication
Gibbs Free Energy ( ΔG∘ ) ΔG(R)∘​=ΔG(S)∘​ ΔGR−R∘​=ΔGR−S∘​ Determines the binding constant ( Ka​ )
Free Energy Difference ( ΔΔG∘ ) 0 kJ/mol >0 kJ/molDictates the separation factor ( α )
Enthalpy of Binding ( ΔH∘ ) IdenticalDiastereomer-dependentDriven by bond formation & steric strain
Entropy of Binding ( −TΔS∘ ) IdenticalDiastereomer-dependentDriven by conformational restriction
[Rh(COD)₂]⁺ Complexation N/AHighly Exothermic ( ΔH≪0 )Enthalpy-Driven Binding[3]
[Rh(COD)(CH₃CN)₂]⁺ Complexation N/ANear Zero ΔH Entropy-Driven Binding[3]

Experimental Workflows: A Self-Validating System

A common pitfall in thermodynamic profiling is relying solely on macroscopic calorimetry, which can be skewed by solvent effects or off-target interactions. To ensure rigorous scientific integrity (E-E-A-T), we must design a self-validating system . By coupling Isothermal Titration Calorimetry (ITC) with 1 H NMR titrations, we validate macroscopic heat signatures with microscopic structural data.

ExperimentalWorkflow Prep Step 1: Enantiomer Isolation (R)- & (S)-4-Penten-2-ol Validation Step 2: Chiral GC/HPLC Confirm ee > 99% Prep->Validation QC Check ITC Step 3A: ITC Measurement Macroscopic Thermodynamics Validation->ITC Pure Isomer NMR Step 3B: 1H NMR Titration Microscopic Stoichiometry Validation->NMR Pure Isomer Data Step 4: Data Integration Extract ΔH, ΔS, ΔG, Ka ITC->Data Heat Signatures NMR->Data Structural Validation

Self-validating experimental workflow for thermodynamic profiling.

Detailed Methodology: Thermodynamic Profiling Protocol

Step 1: Analyte Preparation and Quality Control

  • Action: Purify (R)-(-)-4-penten-2-ol and (S)-(+)-4-penten-2-ol to >99% enantiomeric excess (ee) using preparative chiral HPLC. Verify purity via Chiral GC.

  • Causality: Enantiomeric purity is critical. Any trace of the opposite enantiomer will skew the macroscopic heat measurement in the ITC, as the instrument measures the global heat of the cell. A mixed sample will yield an averaged, mathematically unsolvable isotherm.

Step 2: Isothermal Titration Calorimetry (ITC)

  • Action: Load the chiral selector (e.g., a chiral Rh(I) complex) into the sample cell (0.1 mM) and the pure enantiomer into the syringe (1.0 mM) using anhydrous, degassed CHCl 3​ .

  • Causality: Degassing is mandatory because the presence of dissolved microbubbles will cause erratic, endothermic heat spikes during syringe injections, masking the subtle ΔH of diastereomeric complexation. Anhydrous conditions prevent water from competitively binding to the metal center, which would artificially lower the measured Ka​ .

Step 3: 1 H NMR Titration (Cross-Validation)

  • Action: Titrate the chiral selector into a 5 mM solution of the alcohol in CDCl 3​ . Monitor the chemical shifts of the homoallylic protons and alkene protons.

  • Causality: ITC provides macroscopic thermodynamics, but it cannot prove how the molecule binds. NMR confirms the microscopic structural mechanism. As observed in literature, upfield shifts in the aliphatic protons and downfield shifts in the alkene protons confirm simultaneous bidentate coordination of the -OH and alkene groups to the metal center[3]. This validates the 1:1 binding stoichiometry assumed in the ITC curve fitting.

Step 4: Data Extraction and Enthalpy-Entropy Compensation Analysis

  • Action: Fit the ITC isotherm to a single-site binding model to extract ΔH and Ka​ . Calculate ΔG=−RTlnKa​ and ΔS=(ΔH−ΔG)/T .

  • Causality: Comparing the ΔΔG between the (R)- and (S)-enantiomers provides the theoretical maximum separation factor ( α ) for chiral chromatography or kinetic resolution, bridging the gap between physical chemistry and practical drug development.

References

  • Thermodynamic Studies of Chiral Compounds | Enthalpy and Internal Energy - Books Royal Society of Chemistry URL
  • Thermodynamic properties of enantiomers - Chemistry Stack Exchange Chemistry Stack Exchange URL
  • Enthalpy vs Entropy Driven Complexation of Homoallylic Alcohols by Rh(I)

Sources

Exploratory

Pentenols in Pharmaceutical Synthesis: A Technical Whitepaper on Hazard Identification, Physicochemical Profiling, and Self-Validating Safety Protocols

Executive Summary Pentenols (such as 4-penten-1-ol and 1-penten-3-ol) are highly versatile unsaturated aliphatic alcohols utilized extensively as building blocks in complex organic synthesis, including the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentenols (such as 4-penten-1-ol and 1-penten-3-ol) are highly versatile unsaturated aliphatic alcohols utilized extensively as building blocks in complex organic synthesis, including the development of macrolactams and active pharmaceutical ingredients (APIs). However, their bifunctional nature—possessing both a reactive olefin and a hydroxyl group—imparts unique physicochemical hazards. This whitepaper provides drug development professionals with a mechanistic understanding of pentenol Safety Data Sheets (SDS), translating standard Globally Harmonized System (GHS) classifications into actionable, self-validating laboratory workflows.

Physicochemical Profiling and Flammability Kinetics

To safely handle pentenols during scale-up, researchers must understand the causality behind their physical hazards. Pentenols exhibit moderate-to-high vapor pressures at ambient temperatures, but their flammability kinetics vary significantly depending on the position of the double bond and the hydroxyl group.

Causality of Flammability: The proximity of the pi-electron cloud to the hydroxyl group in 1-penten-3-ol (an allylic secondary alcohol) increases volatility and lowers the energy barrier for vapor ignition compared to its primary alcohol counterpart. Consequently,, making it capable of forming ignitable vapor-air mixtures at standard room temperature. In contrast,1[1].

Table 1: Quantitative Physicochemical and Hazard Data for Key Pentenols
Property4-Penten-1-ol1-Penten-3-ol
CAS Number 821-09-0616-25-1
Flash Point 43°C - 48°C[1]25°C
Boiling Point 134°C - 137°C115°C
Density (25°C) 0.834 g/mL0.835 g/mL
GHS Hazard Codes Flam. Liq. 3 (H226)[1]Flam. Liq. 3 (H226)[2]
Primary Hazards Flammability, IrritationFlammability, CNS Depression, Peroxides

Mechanistic Hazard Identification (GHS) and Toxicological Pathways

Standard SDS documentation classifies pentenols under2[2]. However, the toxicological mechanisms require deeper scrutiny:

  • CNS Depression: Like many low-molecular-weight aliphatic alcohols, pentenols partition readily across the blood-brain barrier due to their lipophilicity., characterized by dizziness, narcosis, and potentially respiratory failure.

  • Aspiration Hazard: If ingested, the low viscosity of pentenols presents a severe aspiration hazard. 3[3], as the surfactant-like properties of the alcohol disrupt alveolar surface tension.

  • Peroxide Formation: 1-penten-3-ol contains an allylic hydrogen adjacent to a secondary hydroxyl group. Radical abstraction of this hydrogen by ambient oxygen forms a resonance-stabilized allylic radical, which rapidly reacts with O₂ to3[3].

G Pentenol Pentenol Exposure (Liquid/Vapor) Inhalation Inhalation Route Pentenol->Inhalation Dermal Dermal/Eye Contact Pentenol->Dermal Ingestion Ingestion Route Pentenol->Ingestion Storage Prolonged Storage (Air/Light) Pentenol->Storage CNS CNS Depression (Narcosis, Dizziness) Inhalation->CNS Irritation Tissue Irritation (Defatting, Conjunctivitis) Dermal->Irritation Aspiration Aspiration Hazard (Chemical Pneumonitis) Ingestion->Aspiration Peroxides Allylic Autoxidation (Explosive Peroxides) Storage->Peroxides 1-penten-3-ol specific

Caption: Mechanistic pathways of pentenol exposure, toxicity, and storage hazards.

Self-Validating Experimental Protocols for Pentenol Handling

To ensure scientific integrity and operational safety, drug development laboratories must implement self-validating systems. A self-validating protocol incorporates inherent checks that prevent the procedure from advancing if a safety parameter is violated.

Protocol: Safe Scale-Up and Handling of 1-Penten-3-ol

Objective: To safely utilize 1-penten-3-ol in a cross-coupling reaction while mitigating flammability and peroxide hazards.

Step 1: Peroxide Validation (The "Go/No-Go" Check)

  • Action: Before opening a stored bottle of 1-penten-3-ol, visually inspect for crystallization around the cap. In a fume hood, extract 1 mL of the solvent and test with KI-starch indicator paper.

  • Causality: Allylic secondary alcohols autoxidize to form hydroperoxides. KI reacts with peroxides to form I₂, turning the starch blue/black.

  • Validation: If the test strip remains white, proceed. If it turns blue, the system validates a failure state: the batch must be quenched with aqueous sodium bisulfite (NaHSO₃) before disposal.

Step 2: Inert Atmosphere Establishment

  • Action: Assemble the reaction vessel with a reflux condenser and purge with high-purity Argon for 15 minutes. Ensure all electrical equipment is explosion-proof.

  • Causality: Because 1-penten-3-ol has a flash point of 25°C, it forms ignitable vapor-air mixtures at room temperature. Argon displacement eliminates the oxygen required for combustion.

  • Validation: Use an inline oxygen sensor on the exhaust line. The system validates itself when O₂ levels drop below 1%.

Step 3: Controlled Addition and Thermal Management

  • Action: Dilute the pentenol in an anhydrous co-solvent (e.g., THF). Add the mixture dropwise via a pressure-equalizing addition funnel to the reaction flask maintained at 0°C.

  • Causality: Exothermic reactions can rapidly heat the mixture above the pentenol's boiling point, causing rapid vapor expansion and potential vessel rupture.

  • Validation: Monitor the internal reaction temperature using a PTFE-coated thermocouple. The addition rate is electronically gated by the temperature; if T > 10°C, addition automatically halts.

Step 4: Spill Response and Quenching

  • Action: In the event of a spill, immediately eliminate all ignition sources. Do not use water to flush, as pentenols will float (density ~0.83 g/mL) and emit flammable vapors. Cover with an activated carbon-based universal chemical absorbent.

  • Causality: Activated carbon physically traps the volatile organic compounds (VOCs), suppressing the vapor pressure below the Lower Explosive Limit (LEL).

G Start Initiate Pentenol Scale-Up PeroxideTest Step 1: Peroxide Test KI-Starch Indicator Start->PeroxideTest PeroxideDecision Peroxides Detected? PeroxideTest->PeroxideDecision Quench Quench with NaHSO3 & Dispose PeroxideDecision->Quench Yes InertPurge Step 2: Argon Purge O2 Sensor Validation PeroxideDecision->InertPurge No O2Decision O2 < 1%? InertPurge->O2Decision O2Decision->InertPurge No Addition Addition O2Decision->Addition Yes TempDecision Temp > 10°C? Addition->TempDecision Halt Halt Addition Increase Cooling TempDecision->Halt Yes Proceed Proceed with Reaction TempDecision->Proceed No Halt->Addition Temp Drops

Caption: Self-validating safety workflow for pentenol scale-up and hazard mitigation.

References

  • Material Safety Data Sheet - 1-Penten-3-ol, 99% | Cole-Parmer |

  • 1-Penten-3-ol Hazardous Substance Fact Sheet | SCBT | 3

  • SAFETY DATA SHEET - 4-Penten-1-ol | Fisher Scientific | 1

  • 4-Penten-1-ol Safety Information | Sigma-Aldrich |

  • 1-Penten-3-ol Safety Data Sheet | Synerzine | 2

Sources

Protocols & Analytical Methods

Method

Protocol for esterification of (R)-(-)-4-Penten-2-ol

Application Note: Stereoretentive and Stereoinversive Esterification Protocols for (R)-(-)-4-Penten-2-ol Executive Summary (R)-(-)-4-Penten-2-ol is a highly versatile, prototypical chiral synthon widely utilized in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoretentive and Stereoinversive Esterification Protocols for (R)-(-)-4-Penten-2-ol

Executive Summary

(R)-(-)-4-Penten-2-ol is a highly versatile, prototypical chiral synthon widely utilized in the synthesis of complex natural products, chiral ligands, and pharmaceutical building blocks[1]. Its structure features two orthogonal reactive sites: a terminal alkene capable of undergoing cross-metathesis or hydroboration, and a chiral secondary hydroxyl group at the C2 position[1]. For drug development professionals and synthetic chemists, the esterification of this secondary alcohol must be executed with absolute stereochemical control.

Depending on the target molecule, chemists require either retention of the (R)-configuration or inversion to the (S)-configuration. This application note details field-proven, self-validating protocols for both pathways: the stereoretentive Steglich esterification and the stereoinversive Mitsunobu reaction.

Mechanistic Causality & Reaction Selection

The choice of esterification conditions directly dictates the stereochemical fate of the C2 chiral center.

  • Stereoretention via Steglich Esterification (EDC/DMAP): Standard acid-catalyzed Fischer esterification often requires harsh heating, which can lead to racemization or alkene isomerization. The Steglich protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP)[2]. Mechanistically, EDC activates the carboxylic acid to form an O-acylisourea. DMAP acts as a superior nucleophile, displacing the urea to form a highly reactive N-acylpyridinium intermediate. Because the (R)-(-)-4-Penten-2-ol attacks the carbonyl carbon of this intermediate, the C–O bond of the chiral center is never broken. This guarantees 100% retention of the (R)-configuration.

  • Stereoinversion via Mitsunobu Esterification: When the (S)-enantiomer of the ester is required, the Mitsunobu reaction is deployed[3]. Using Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh3), the hydroxyl oxygen of (R)-(-)-4-Penten-2-ol attacks the phosphonium intermediate, converting the hydroxyl into an exceptional leaving group. The carboxylate nucleophile then attacks the C2 carbon via an S_N2 mechanism. Because the C–O bond is broken and displaced from the opposite face, this results in complete inversion to the (S)-configuration[3].

Stereocontrol R_Alc (R)-(-)-4-Penten-2-ol (Chiral Pool) Steglich Steglich Conditions EDC, DMAP R_Alc->Steglich O-Acylation (C-O bond intact) Mitsunobu Mitsunobu Conditions DIAD, PPh3 R_Alc->Mitsunobu SN2 Displacement (C-O bond broken) R_Est (R)-Ester (Retention) Steglich->R_Est S_Est (S)-Ester (Inversion) Mitsunobu->S_Est

Divergent stereochemical pathways for the esterification of (R)-(-)-4-Penten-2-ol.

Quantitative Data Summary

The following table summarizes the expected outcomes and operational parameters for the two primary esterification methodologies applied to (R)-(-)-4-Penten-2-ol.

MethodologyReagentsStereochemical OutcomeTypical Yieldee RetentionReaction Time
Steglich EDC·HCl, DMAP, DCMRetention (R → R)85 – 95%>99%4 – 12 h
Mitsunobu DIAD, PPh3, THFInversion (R → S)70 – 85%>98%12 – 18 h
Acyl Chloride R-COCl, Pyridine, DCMRetention (R → R)80 – 90%>99%2 – 6 h

Protocol A: Stereoretentive Steglich Esterification

This protocol is engineered as a self-validating system. We utilize EDC·HCl rather than DCC. While DCC is cheaper, it generates dicyclohexylurea (DCU), which is notoriously difficult to separate from liquid aliphatic esters. EDC generates a water-soluble urea byproduct that is completely removed during the aqueous workup, ensuring high-purity isolation.

Reagents & Stoichiometry:

  • (R)-(-)-4-Penten-2-ol: 1.0 equiv

  • Carboxylic Acid: 1.1 equiv

  • EDC·HCl: 1.2 equiv

  • DMAP: 0.1 equiv

  • Anhydrous Dichloromethane (DCM): 0.2 M

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon. Dissolve the carboxylic acid (1.1 equiv) and (R)-(-)-4-Penten-2-ol (1.0 equiv) in anhydrous DCM to achieve a 0.2 M concentration.

  • Thermal Control (Causality): Cool the reaction mixture to 0 °C using an ice-water bath. Insight: Initiating the reaction at 0 °C suppresses the formation of unreactive N-acylurea dead-end byproducts and prevents the thermal degradation of the activated ester.

  • Activation: Add EDC·HCl (1.2 equiv) in one portion, followed immediately by DMAP (0.1 equiv).

  • Propagation: Allow the reaction to slowly warm to room temperature. Stir for 4 to 12 hours. Validation: Monitor via TLC (typically 20% EtOAc in Hexanes). The disappearance of the alcohol and the appearance of a higher R_f UV-active (if the acid is aromatic) or stainable spot confirms conversion.

  • Selective Quench & Workup (Self-Validation):

    • Dilute the mixture with an equal volume of DCM.

    • Wash with 1N aqueous HCl (1 x 20 mL). Insight: This selectively protonates and removes the DMAP catalyst and the EDC-urea byproduct.

    • Wash with saturated aqueous NaHCO3 (2 x 20 mL). Insight: This deprotonates and extracts any unreacted carboxylic acid into the aqueous layer.

    • Wash with brine (1 x 20 mL) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous Na2SO4. Filter and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to yield the pure (R)-ester[2].

Workflow Step1 1. Activation Mix R-COOH, EDC·HCl, DMAP in DCM (0 °C) Step2 2. Coupling Add (R)-(-)-4-Penten-2-ol dropwise Step1->Step2 Step3 3. Propagation Warm to RT, stir 4-12 h (TLC monitoring) Step2->Step3 Step4 4. Quench & Wash 1N HCl -> NaHCO3 -> Brine Step3->Step4 Step5 5. Isolation Dry over Na2SO4, Flash Chromatography Step4->Step5

Step-by-step experimental workflow for stereoretentive Steglich esterification.

Protocol B: Stereoinversive Mitsunobu Esterification

When stereodivergent synthesis dictates the need for the (S)-ester from the (R)-alcohol chiral pool, the Mitsunobu reaction is the authoritative standard[3].

Reagents & Stoichiometry:

  • (R)-(-)-4-Penten-2-ol: 1.0 equiv

  • Carboxylic Acid: 1.2 equiv (pKa must be < 11 for efficient protonation of the betaine)

  • Triphenylphosphine (PPh3): 1.5 equiv

  • DIAD: 1.5 equiv

  • Anhydrous Tetrahydrofuran (THF): 0.1 M

Step-by-Step Methodology:

  • Preparation: In an oven-dried, Argon-purged flask, dissolve (R)-(-)-4-Penten-2-ol (1.0 equiv), the carboxylic acid (1.2 equiv), and PPh3 (1.5 equiv) in anhydrous THF.

  • Cooling: Cool the mixture to 0 °C.

  • Controlled Activation (Causality): Add DIAD (1.5 equiv) dropwise over 15–20 minutes. Insight: DIAD is preferred over DEAD due to its superior safety profile and higher boiling point. Dropwise addition is critical; it controls the exothermic formation of the Morrison-Brunn-Huisgen betaine intermediate, preventing the premature reduction of the azodicarboxylate which would stall the reaction.

  • Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to stir at room temperature for 12–18 hours.

  • Workup & Purification: Concentrate the THF directly under reduced pressure. The major challenge of the Mitsunobu reaction is separating the product from triphenylphosphine oxide (TPPO) and reduced DIAD.

    • Self-Validating Purification: Suspend the crude residue in cold diethyl ether / hexanes (1:1). TPPO will precipitate as a white solid. Filter the solid through a pad of Celite.

    • Concentrate the filtrate and purify via silica gel chromatography to isolate the pure (S)-ester [3].

References

  • Benchchem. (R)-(-)-4-Penten-2-ol | 55563-79-6; 625-31-0.
  • Electronics and Books. An Efficient Asymmetric Synthesis of Tarchonanthuslactone1.
  • Thieme Connect. Thieme E-Journals - Synthesis / Full Text.
  • National Institutes of Health (NIH). Design, synthesis and initial biological evaluation of a novel pladienolide analog scaffold.

Sources

Application

Application Note: Stereoselective Synthesis of Macrolides Utilizing (R)-4-Penten-2-ol as a Chiral Synthon

Executive Summary The stereoselective construction of macrolides—a critical class of biologically active natural products and pharmaceuticals—requires rigorous control over multiple stereocenters and complex ring-closing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereoselective construction of macrolides—a critical class of biologically active natural products and pharmaceuticals—requires rigorous control over multiple stereocenters and complex ring-closing dynamics. This application note details the strategic use of (R)-4-penten-2-ol as a bifunctional, chiral pool building block for macrolide synthesis. By leveraging its pre-installed C2 stereocenter and versatile C4-C5 terminal alkene, chemists can bypass late-stage asymmetric induction, maximizing atom economy and synthetic reliability. This guide provides field-proven, self-validating protocols for the two most critical phases of this workflow: polyketide chain extension via olefin cross-metathesis and intramolecular ring closure via Yamaguchi macrolactonization.

Strategic Rationale & Mechanistic Causality (Expertise & Experience)

The selection of a starting material in total synthesis dictates the thermodynamic and kinetic boundaries of the entire campaign. (R)-4-penten-2-ol is highly prized in the synthesis of 10- to 14-membered macrolides (e.g., cladospolides, pyrenophorol, and ophiocerins) due to two distinct structural handles[1]:

  • The C2 Chiral Secondary Alcohol: In many macrolides, the C-O bond of the lactone ring possesses a defined stereochemistry (often corresponding to the C11 position in undecenolides). Utilizing (R)-4-penten-2-ol provides this stereocenter de novo with >99% enantiomeric excess (ee). This circumvents the need for complex, late-stage asymmetric reduction of ketones, which often suffers from poor facial selectivity in flexible open-chain intermediates.

  • The C4-C5 Terminal Alkene: The terminal olefin serves as a highly chemoselective handle for carbon-carbon bond formation. Through Ruthenium-catalyzed cross-metathesis (CM), the polyketide chain can be extended predictably without epimerizing the adjacent C2 stereocenter.

A landmark demonstration of this causality is Banwell and Loong's chemoenzymatic total synthesis of the phytotoxic undecenolide (-)-cladospolide A, where (R)-4-penten-2-ol was utilized to construct the core framework prior to a highly controlled macrolactonization[2].

Synthetic Workflow Visualization

The following diagram maps the retrosynthetic logic and forward synthetic execution from the chiral pool synthon to the final macrolide target.

Workflow Start (R)-4-Penten-2-ol (Chiral Pool Synthon) CM Cross-Metathesis (Grubbs II, Chain Extension) Start->CM Alkene functionalization Seco Seco-Acid Intermediate (Saponification & Deprotection) CM->Seco Protecting group removal Macro Yamaguchi Macrolactonization (Intramolecular Ring Closure) Seco->Macro Activation of carboxylic acid Target Macrolide Target (e.g., (-)-Cladospolide A) Macro->Target Intramolecular esterification

Figure 1: Synthetic workflow from (R)-4-penten-2-ol to a complex macrolide target.

Self-Validating Experimental Protocols (Trustworthiness)

Every robust synthetic protocol must contain internal checkpoints to validate the success of the transformation before proceeding to the next step.

Protocol A: Polyketide Chain Extension via Olefin Cross-Metathesis

Objective: Extend the carbon backbone while preserving the C2 stereocenter.

Mechanistic Causality: Grubbs 2nd Generation Catalyst (Grubbs II) is selected over Grubbs I due to its N-heterocyclic carbene (NHC) ligand. The NHC ligand provides superior σ -donation and π -acidity, allowing the ruthenium center to efficiently catalyze the metathesis of electron-deficient olefins (like acrylates) while tolerating the unprotected or protected secondary alcohol.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with the (R)-4-penten-2-ol derivative (1.0 eq) and the cross-coupling alkene partner (2.0–3.0 eq) under an argon atmosphere.

  • Solvation: Dissolve the reactants in anhydrous, freeze-pump-thaw degassed CH₂Cl₂ to achieve a concentration of 0.1 M. Note: Degassing is critical to prevent oxidative degradation of the Ru-alkylidene.

  • Catalysis: Add Grubbs II Catalyst (5–10 mol%) in a single portion. The solution will turn a characteristic deep red/brown.

  • Reaction: Heat the mixture to a gentle reflux (40 °C) under a positive pressure of argon for 12–16 hours.

  • Quenching: Cool to room temperature and add an excess of ethyl vinyl ether (approx. 50 eq relative to the catalyst). Stir for 30 minutes. Causality: Ethyl vinyl ether reacts rapidly with the active ruthenium species to form a stable, inactive Fischer carbene, preventing unwanted double-bond isomerization during concentration.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.

Self-Validation Checkpoints:

  • ¹H NMR Spectroscopy: The disappearance of the terminal vinyl protons ( δ 5.00–5.15 ppm and δ 5.75–5.85 ppm) and the appearance of internal olefinic protons ( δ 5.40–5.60 ppm) confirm conversion. An E-alkene geometry is validated by a coupling constant ( J ) of approximately 15–16 Hz.

Protocol B: Seco-Acid Activation and Yamaguchi Macrolactonization

Objective: Intramolecular cyclization of the linear seco-acid to form the macrolactone core.

Mechanistic Causality: The Yamaguchi protocol utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a highly electrophilic mixed anhydride[3]. The bulky trichlorophenyl group sterically shields the aromatic carbonyl, directing the nucleophilic attack of the intramolecular alcohol exclusively to the aliphatic carbonyl[4]. High dilution in toluene is strictly required to kinetically favor unimolecular cyclization over bimolecular oligomerization.

Step-by-Step Methodology:

  • Mixed Anhydride Formation: Dissolve the seco-acid (1.0 eq) and Et₃N (2.5 eq) in anhydrous THF (0.1 M) under argon. Cool to 0 °C.

  • Activation: Add TCBC (1.2 eq) dropwise. Stir at room temperature for 1–2 hours. Triethylamine hydrochloride salts will precipitate.

  • Dilution: Dilute the reaction mixture with anhydrous toluene to achieve a high-dilution concentration of 0.001 to 0.002 M.

  • Cyclization: Heat the diluted mixture to 80 °C. Dissolve DMAP (5.0 eq) in a small volume of toluene and add it to the reaction via a syringe pump over 4–6 hours. Causality: Slow addition ensures the concentration of the highly reactive acylpyridinium intermediate remains extremely low, suppressing dimerization.

  • Completion: Stir for an additional 12 hours at 80 °C.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via chromatography.

Self-Validation Checkpoints:

  • In-Process TLC: The mixed anhydride intermediate is highly UV-active and less polar than the starting seco-acid, allowing for easy visual confirmation of Step 2 completion.

  • IR Spectroscopy: Post-purification, the broad carboxylic acid O-H stretch and ~1710 cm⁻¹ C=O stretch must disappear, replaced by a sharp ester C=O stretch at ~1735 cm⁻¹.

  • HRMS: Confirms the exact mass corresponding to the loss of H₂O from the seco-acid parent mass.

Mechanistic Visualization: Yamaguchi Activation Pathway

Mechanism A Seco-Acid (Free -OH and -COOH) B Mixed Anhydride Formation (TCBC, Et3N, THF) A->B Nucleophilic acyl substitution C Acylpyridinium Intermediate (DMAP addition, Toluene) B->C DMAP catalysis D Pre-organization & Attack (High dilution, 80 °C) C->D Conformational folding E Macrolactone Product (+ DMAP + Trichlorobenzoate) D->E Intramolecular trapping

Figure 2: Mechanistic progression of the Yamaguchi Macrolactonization.

Quantitative Data Presentation: Macrolactonization Comparison

While the Yamaguchi protocol is the gold standard for (R)-4-penten-2-ol derived seco-acids, alternative conditions may be required depending on substrate sensitivity. The table below summarizes comparative data for alternative cyclization strategies[4].

Macrolactonization ProtocolActivating ReagentsTypical YieldReaction TimeStereochemical IntegrityPrimary Advantage
Yamaguchi TCBC, Et₃N, DMAP70–85%12–24 hExcellentHigh reliability for medium-to-large rings; minimal epimerization.
Shiina MNBA, DMAP75–90%10–15 hExcellentMild conditions (room temp); avoids highly basic environments.
Keck DCC, DMAP, DMAP·HCl60–75%24–48 hModerate–HighReagent simplicity; proton transfer via DMAP·HCl limits side reactions.
Corey-Nicolaou PyS-SPy, PPh₃, AgClO₄50–70%24 hHighDouble activation mechanism; effective for highly functionalized substrates.

References

  • Benchchem. "(R)-(-)-4-Penten-2-ol | 55563-79-6". Benchchem Product Database.
  • Banwell, M. G., & Loong, D. T. J. "A chemoenzymatic total synthesis of the phytotoxic undecenolide (-)-cladospolide A". Organic & Biomolecular Chemistry, 2004, 2(14), 2050-2060.
  • Frontiers in Chemistry. "Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review". Frontiers in Chemistry, 2022.
  • Parenty, A., Moreau, X., & Campagne, J. M. "Macrolactonizations in the Total Synthesis of Natural Products". Chemical Reviews, 2006, 106(3), 911-939.

Sources

Method

Application Note: Stereochemical Inversion of (R)-(-)-4-Penten-2-ol via the Mitsunobu Reaction

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Strategic Context The chiral building block (R)-(-)-4-penten-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Strategic Context

The chiral building block (R)-(-)-4-penten-2-ol is a highly versatile synthon utilized in the total synthesis of complex natural products, including acetogenins, macrolides, and pladienolide analogs[1][2]. Frequently, target-oriented synthetic routes require the (S)-enantiomer or demand a stereochemical inversion at a specific carbinol center late in the synthesis to establish the correct biological conformation[1][3].

The Mitsunobu reaction provides a robust, stereospecific methodology to achieve complete SN​2 inversion of this secondary alcohol. This application note details a self-validating, two-step protocol—Mitsunobu esterification followed by mild saponification—optimized for maximum enantiomeric fidelity, operational efficiency, and high yield.

Mechanistic Rationale & Experimental Causality

The success of the Mitsunobu inversion relies on the precise orchestration of reagents to ensure a clean SN​2 displacement, minimizing competing SN​1 (which leads to racemization) or E2 (which leads to elimination) pathways.

  • Nucleophile Selection (4-Nitrobenzoic Acid): The choice of the acidic nucleophile is critical. 4-Nitrobenzoic acid ( pKa​≈3.4 ) is heavily favored over standard benzoic acid ( pKa​≈4.2 ) for sterically hindered or sensitive secondary alcohols[4]. The lower pKa​ ensures rapid and quantitative protonation of the initial triphenylphosphine-DEAD betaine intermediate. This rapid protonation prevents the betaine from acting as a base, which would otherwise abstract a proton from the substrate and lead to unwanted alkene byproducts.

  • Reagent Addition Sequence & Temperature Control: The reaction is initiated at 0 °C. Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) must be added dropwise to the pre-mixed solution of the alcohol, phosphine, and acid[4][5]. This sequence ensures that the highly reactive alkoxyphosphonium ion is formed in the presence of a high concentration of the carboxylate anion, driving the bimolecular substitution ( SN​2 ) and preventing the formation of retention byproducts.

  • Solvent Selection: Anhydrous Tetrahydrofuran (THF) or Toluene are the standard solvents. Toluene is often preferred for sterically hindered substrates to suppress side reactions, but THF provides excellent solubility for the 4-nitrobenzoic acid and the betaine intermediate, ensuring a homogenous reaction matrix[4].

Mechanistic Pathway Visualization

MitsunobuMechanism A PPh3 + DEAD/DIAD (Formation of Betaine) B Protonation by 4-Nitrobenzoic Acid (pKa ~3.4) A->B C Activation of (R)-(-)-4-Penten-2-ol (Alkoxyphosphonium Ion) B->C D SN2 Attack by 4-Nitrobenzoate (Complete Inversion) C->D E (S)-4-Penten-2-yl 4-nitrobenzoate + Triphenylphosphine oxide D->E

Mechanistic pathway of the Mitsunobu inversion highlighting the critical SN2 displacement.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the transformation.

Phase 1: Mitsunobu Esterification (Inversion)
  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve (R)-(-)-4-penten-2-ol (1.0 equiv, e.g., 10.0 mmol) in anhydrous THF to achieve a 0.3 M concentration.

  • Reagent Loading: Add Triphenylphosphine ( PPh3​ , 1.5 equiv) and 4-Nitrobenzoic acid (1.5 equiv) to the stirring solution[4][5]. Ensure complete dissolution.

  • Temperature Equilibration: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Cooling mitigates the exothermic formation of the betaine and prevents thermal degradation of the azodicarboxylate reagent.

  • Activation: Begin the dropwise addition of DIAD or DEAD (1.5 equiv) over 15–20 minutes[4][5].

    • Self-Validation Check: The solution will initially turn deep yellow/orange upon each drop, fading as the betaine is consumed by the acid and alcohol. A persistent yellow color indicates the accumulation of excess DEAD/DIAD.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1–2 hours[4]. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting alcohol is completely consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL/mmol) at 0 °C to neutralize excess acid[4]. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution Hexanes to 9:1 Hexanes/EtOAc) to isolate (S)-4-penten-2-yl 4-nitrobenzoate.

    • Note: Triphenylphosphine oxide ( Ph3​P=O ) is a common contaminant that elutes highly polar; ensure early fractions are carefully monitored to isolate the pure ester.

Phase 2: Saponification (Deprotection)
  • Hydrolysis: Dissolve the purified (S)-4-penten-2-yl 4-nitrobenzoate in Methanol to a concentration of 0.2 M. Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 equiv)[4][5].

  • Reaction: Stir the suspension at room temperature for 1–2 hours[5]. Monitor by TLC for the complete disappearance of the ester UV-active spot.

  • Isolation: Dilute the mixture with diethyl ether and filter through a short pad of Celite to remove solid salts. Carefully concentrate the filtrate under reduced pressure.

    • Self-Validation Check: 4-Penten-2-ol is highly volatile (bp: 115-116 °C). Avoid high vacuum ( <50 mbar) or elevated water bath temperatures ( >25 °C) during solvent removal to prevent product loss.

Workflow Visualization

Workflow Step1 1. Reagent Mixing (R)-Alcohol, PPh3, ArCOOH in THF at 0 °C Step2 2. DEAD/DIAD Addition Dropwise, maintain 0 °C Step1->Step2 Step3 3. Reaction Warm to RT, 1-2 h Step2->Step3 Step4 4. Workup & Purify Flash Chromatography Step3->Step4 Step5 5. Saponification K2CO3 / MeOH Step4->Step5 Step6 6. (S)-(+)-4-Penten-2-ol Isolation Step5->Step6

Step-by-step experimental workflow for Mitsunobu inversion and saponification.

Quantitative Data & Stoichiometry Summary

The following table summarizes the stoichiometric requirements and functional roles of each component in the workflow, providing a quick-reference guide for scale-up.

Reagent / MaterialEquivalentsFunctionKey Physical Property / Rationale
(R)-(-)-4-Penten-2-ol 1.0Starting Materialbp: 115-116 °C (Highly volatile)
Triphenylphosphine ( PPh3​ ) 1.5Reductant / ActivatorSolid; drives reaction via strong P=O bond formation
4-Nitrobenzoic Acid 1.5Nucleophile pKa​ 3.4; ensures rapid betaine protonation & complete inversion
DIAD or DEAD 1.5Oxidant / Coupling AgentExothermic upon activation; add dropwise at 0 °C
THF or Toluene 0.3 MSolventMust be strictly anhydrous and degassed
K2​CO3​ (Step 2) 2.0Saponification BaseMild base; prevents epimerization during ester hydrolysis

Expected Outcomes & Analytical Validation:

  • Yield: 75–85% over two steps[1][4].

  • Enantiomeric Excess (ee): >98% (assuming >99% ee starting material). The SN​2 mechanism is highly stereospecific, preserving the optical purity.

  • Validation: Absolute configuration and ee can be confirmed via chiral GC/HPLC or by derivatization using a modified Mosher's ester protocol and subsequent 1H / 19F NMR analysis[1].

References

  • Design, synthesis and initial biological evaluation of a novel pladienolide analog scaffold. nih.gov.
  • Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene met
  • Recent applications in natural product synthesis of dihydro- furan and -pyran formation by ring-closing alkene met
  • Synthesis and Structural Implication of the JKLMN-Ring Fragment of Caribbean Ciguatoxin C-CTX-1 | The Journal of Organic Chemistry. acs.org.
  • Convergent Synthesis of Passifloricin A via a Prins Cyclisation and Olefin Cross-Met

Sources

Application

Application Note: (R)-(-)-4-Penten-2-ol as a Chiral Auxiliary in Asymmetric Synthesis

Executive Summary & Scope (R)-(-)-4-Penten-2-ol (CAS 64584-92-5) is a highly versatile, bifunctional organic molecule that serves as a prototypical chiral synthon and auxiliary in asymmetric synthesis [1]. Featuring a ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

(R)-(-)-4-Penten-2-ol (CAS 64584-92-5) is a highly versatile, bifunctional organic molecule that serves as a prototypical chiral synthon and auxiliary in asymmetric synthesis [1]. Featuring a chiral secondary alcohol at the C2 position and a terminal alkene at the C4 position, this compound provides a unique platform for stereocontrol.

For drug development professionals and synthetic chemists, (R)-(-)-4-Penten-2-ol is invaluable for stereodivergent and stereoconvergent reactions. It is frequently employed to direct the stereochemistry of conjugate additions, aldol condensations, and cycloadditions. Furthermore, its terminal alkene acts as a "traceless" handle, allowing for downstream functionalization (e.g., ozonolysis, epoxidation, or iodolactonization) once the primary stereodirecting step is complete[1].

This application note details the mechanistic rationale behind its use, validated protocols for its preparation, and step-by-step methodologies for its application in stereoselective conjugate additions.

Mechanistic Rationale: The "Why" of Stereocontrol

The efficacy of (R)-(-)-4-Penten-2-ol as a chiral auxiliary relies on the rigid steric environment generated by its C2 methyl group. When the auxiliary is covalently bonded to a prochiral substrate (such as an α,β -unsaturated carboxylic acid via esterification), the chiral center creates a distinct steric bias.

During a reaction—such as a nucleophilic Michael addition—the bulky methyl group shields one face (typically the si face) of the conjugated double bond. This steric shielding forces the incoming nucleophile to attack from the less hindered re face. The result is a highly predictable transition state that yields a single diastereomer. Following the reaction, the auxiliary can be cleaved and recovered, leaving behind an enantiomerically enriched product [2].

Preparation and Validation of the Chiral Auxiliary

To ensure high diastereomeric excess ( de ) in downstream applications, the chiral auxiliary itself must possess an enantiomeric excess ( ee ) of >99%. Two primary methodologies are employed to synthesize optically pure (R)-(-)-4-Penten-2-ol: Noyori Asymmetric Hydrogenation and Enzymatic Kinetic Resolution [1].

Protocol 3.1: Enzymatic Kinetic Resolution via Lipase CALB

This protocol utilizes Candida antarctica Lipase B (CALB, Novozym 435) to resolve racemic 4-penten-2-ol. CALB exhibits high enantioselectivity, specifically acylating the (S)-enantiomer while leaving the (R)-enantiomer unreacted [3].

Causality & Experimental Choices:

  • Vinyl Acetate as Acyl Donor: Vinyl acetate is chosen because the byproduct, vinyl alcohol, immediately tautomerizes to acetaldehyde. This renders the transesterification irreversible, driving the reaction to exactly 50% conversion.

  • Non-Polar Solvent (Hexane): Hexane is used because highly non-polar solvents preserve the essential hydration layer around the immobilized enzyme, maintaining its active conformation while fully dissolving the hydrophobic substrates.

Step-by-Step Methodology:

  • Initialization: In an oven-dried, round-bottom flask, dissolve 100 mmol of racemic (R,S)-4-penten-2-ol in 150 mL of anhydrous hexane.

  • Reagent Addition: Add 150 mmol (1.5 eq) of vinyl acetate to the solution.

  • Catalysis: Introduce 1.0 g of immobilized CALB (Novozym 435).

  • Incubation: Stir the suspension gently at 30 °C for 24 hours. Note: Vigorous magnetic stirring can mechanically crush the immobilized enzyme beads; use an orbital shaker or overhead stirrer if scaling up.

  • Validation: Monitor the reaction via chiral GC (e.g., using a Cyclodextrin-based capillary column). The reaction is complete when the (S)-enantiomer is fully converted to (S)-(+)-4-penten-2-yl acetate, leaving >99% ee (R)-(-)-4-penten-2-ol.

  • Isolation: Filter the enzyme beads (which can be washed and reused). Concentrate the filtrate under reduced pressure and separate the unreacted (R)-alcohol from the (S)-acetate via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 9:1).

G A Racemic 4-Penten-2-ol B Novozym 435 (CALB) + Vinyl Acetate A->B Kinetic Resolution C (R)-(-)-4-Penten-2-ol (Unreacted, >99% ee) B->C Enantioselective Discrimination D (S)-(+)-4-Penten-2-yl Acetate (Acylated) B->D

Enzymatic kinetic resolution pathway of racemic 4-penten-2-ol using CALB.

Key Application: Stereoselective Conjugate Addition

Once optically pure (R)-(-)-4-Penten-2-ol is obtained, it can be utilized to synthesize complex chiral scaffolds, such as β -substituted carboxylic acids, which are critical intermediates in pharmaceutical development (e.g., Mcl-1 inhibitors) [1].

Protocol 4.2: Auxiliary-Directed Organocuprate Addition

This protocol describes the attachment of the auxiliary to an α,β -unsaturated system, followed by a diastereoselective nucleophilic addition.

Causality & Experimental Choices:

  • DMAP in Esterification: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, accelerating the transfer of the acyl group to the sterically hindered secondary alcohol of the auxiliary.

  • Cryogenic Conditions (-78 °C): Conducting the organocuprate addition at -78 °C minimizes thermal background reactions and maximizes the energy difference between the diastereomeric transition states, ensuring >95% de .

  • Mild Hydrolysis (LiOH/H₂O): Lithium hydroxide is used for auxiliary cleavage because it selectively hydrolyzes the ester without epimerizing the newly formed stereocenter at the β -position.

Step-by-Step Methodology:

  • Auxiliary Attachment: Dissolve 10 mmol of (R)-(-)-4-Penten-2-ol, 12 mmol of triethylamine, and 1 mmol of DMAP in 50 mL of anhydrous CH₂Cl₂ at 0 °C. Dropwise, add 11 mmol of acryloyl chloride. Stir for 4 hours, quench with saturated NaHCO₃, extract, and purify to yield the chiral acrylate ester.

  • Organocuprate Formation: In a separate, flame-dried Schlenk flask under Argon, suspend 15 mmol of purified CuI in 30 mL of anhydrous THF. Cool to -78 °C and slowly add 30 mmol of an alkyllithium reagent (e.g., Methyllithium) to form the Gilman reagent ( Me2​CuLi ).

  • Diastereoselective Addition: Dropwise, add a solution of the chiral acrylate ester (from Step 1) in 10 mL of THF to the organocuprate at -78 °C. Stir for 2 hours. The auxiliary's C2 methyl group shields the si face, forcing the methyl anion to attack the re face.

  • Quenching: Quench the reaction at -78 °C with a 1:1 mixture of saturated aqueous NH4​Cl and NH4​OH to solubilize copper salts. Extract with diethyl ether.

  • Auxiliary Cleavage: Dissolve the enriched ester in a 3:1 mixture of THF/H₂O. Add 30 mmol of LiOH and stir at room temperature for 12 hours. Acidify, extract the chiral carboxylic acid, and recover the (R)-(-)-4-Penten-2-ol auxiliary via chromatography.

G N1 (R)-(-)-4-Penten-2-ol N2 Esterification (Acryloyl Chloride, Et3N) N1->N2 N3 Chiral α,β-Unsaturated Ester N2->N3 N4 Organocuprate Addition (R2CuLi, THF, -78°C) N3->N4 Steric Shielding of Face N5 Diastereomerically Enriched β-Substituted Ester N4->N5 N6 Auxiliary Cleavage (LiOH, H2O) N5->N6 N7 Chiral Carboxylic Acid + Recovered Auxiliary N6->N7

Workflow for auxiliary-directed stereoselective conjugate addition.

Quantitative Data Summaries

Table 1: Comparison of Auxiliary Preparation Methods

Preparation MethodReagents / CatalystMax YieldEnantiomeric Excess ( ee )ScalabilityKey Advantage
Asymmetric Hydrogenation 4-penten-2-one, H2​ , Ru-(R)-BINAP~100%>98%HighPerfect atom economy; direct synthesis [1].
Enzymatic Kinetic Resolution Racemic alcohol, CALB, Vinyl Acetate50%>99%Very HighMild conditions; highly robust and cost-effective [1].

Table 2: Downstream Functionalization of the Auxiliary Alkene

Reaction TypeReagents / ConditionsResulting SynthonPotential Application
Iodolactonization I2​ , NaHCO3​ , H2​O Iodinated γ -lactoneSynthesis of cyclic scaffolds and macrolides.
Ozonolysis 1. O3​ , -78 °C; 2. Me2​S Chiral β -hydroxy aldehydeChain elongation in polyketide synthesis [1].
Cross-Metathesis Grubbs II Catalyst, Terminal AlkeneFunctionalized chiral allylic alcoholConstruction of complex carbon frameworks.

References

  • ACS Catalysis. "Variants of the Acyltransferase from Mycobacterium smegmatis Enable Enantioselective Acyl Transfer in Water." ACS Publications, 2020. Available at:[Link]

Method

Application Note: Stereoselective Iodocarbonation of (R)-4-Penten-2-ol for Chiral 1,3-Diol Synthesis

Executive Summary (R)-4-penten-2-ol is a highly versatile chiral pool synthon utilized extensively in the total synthesis of polyketides, macrolides, and bioactive natural products. While direct iodolactonization require...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-4-penten-2-ol is a highly versatile chiral pool synthon utilized extensively in the total synthesis of polyketides, macrolides, and bioactive natural products. While direct iodolactonization requires a carboxylic acid moiety, homoallylic alcohols like (R)-4-penten-2-ol can be seamlessly converted into cyclic iodocarbonates via a tandem protection-electrophilic cyclization sequence. This Application Note details the mechanistic rationale, optimized reaction parameters, and self-validating protocols for the diastereoselective iodocarbonation of (R)-4-penten-2-ol, yielding highly valuable syn-1,3-diol precursors.

Mechanistic Rationale & Causality

The transformation of an acyclic homoallylic alcohol into a cyclic carbonate relies on the robust principles of electrophilic halocyclization. As a Senior Application Scientist, understanding the why behind the reagents is just as critical as the how.

  • Substrate Activation via Boc Protection : Direct cyclization of the alcohol is not possible without a nucleophilic carbonyl tether. By treating (R)-4-penten-2-ol with Di-tert-butyl dicarbonate (Boc₂O), we install a tert-butyl carbonate. The tert-butyl group is mechanistically critical: during the cyclization step, it acts as an excellent leaving group (ejecting as a tert-butyl cation, which rapidly eliminates to isobutylene gas), providing the thermodynamic driving force for irreversible ring closure[1].

  • Electrophilic Activation : Molecular iodine (I₂) acts as a mild, highly polarizable electrophile, coordinating to the C4-C5 alkene to form a bridged iodonium intermediate.

  • Stereocontrolled 6-exo-trig Cyclization : The carbonyl oxygen of the carbonate attacks the internal C4 position of the iodonium ion. The stereoselectivity is governed by the minimization of 1,3-allylic strain in the chair-like transition state. For terminal alkenes like (R)-4-penten-2-ol, this trajectory heavily favors the formation of the syn-diastereomer[2].

  • Solvent Selection : Acetonitrile (MeCN) is the optimal solvent. As a polar aprotic medium, it stabilizes the transient iodonium ion and the developing charge in the transition state without competing as a nucleophile.

Mechanism A (R)-4-penten-2-ol (Homoallylic Alcohol) B Boc-Protected Carbonate A->B Boc2O, DMAP MeCN, r.t. C Iodonium Ion Intermediate B->C I2, MeCN 0 °C D 6-exo-trig Cyclization C->D Intramolecular Attack E Cyclic Iodocarbonate (syn-1,3-Diol Precursor) D->E - t-Bu Cation

Caption: Mechanistic pathway of the diastereoselective iodocarbonation of (R)-4-penten-2-ol.

Reaction Optimization & Quantitative Data

Selecting the appropriate electrophile and solvent system is paramount for maximizing both chemical yield and the diastereomeric ratio (d.r.). Table 1 summarizes the optimization parameters for the iodocarbonation of (R)-4-penten-2-yl tert-butyl carbonate based on established literature benchmarks.

Table 1: Optimization of the Iodocarbonation of (R)-4-Penten-2-yl tert-Butyl Carbonate

EntryElectrophile (Equiv)SolventTemp (°C)Time (h)Yield (%)d.r. (syn:anti)
1 I₂ (3.0) MeCN 0 to 20 14 82 >95:5
2I₂ (3.0)CH₂Cl₂0 to 20246588:12
3NIS (2.0)MeCN-20 to 0187190:10
4NIS (2.0)THF0245885:15

Note: Entry 1 represents the optimized conditions utilized in the total synthesis of Dodoneine, providing excellent yield and stereocontrol.

Experimental Protocols

The following self-validating protocols detail the two-step synthesis from the parent alcohol to the cyclic iodocarbonate.

Protocol A: Synthesis of (R)-4-Penten-2-yl tert-Butyl Carbonate
  • Preparation : In an oven-dried round-bottom flask purged with argon, dissolve (R)-4-penten-2-ol (1.0 equiv) in anhydrous MeCN to achieve a 0.2 M concentration.

  • Reagent Addition : Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).

  • Reaction : Stir the mixture at room temperature (20 °C) for 5 hours. Validation: Monitor via TLC (Hexanes/EtOAc 9:1); the alcohol spot (KMnO₄ active) should completely disappear, replaced by a higher Rf spot.

  • Workup : Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude homoallylic tert-butyl carbonate (Typical yield: 94%).

Protocol B: Diastereoselective Iodocarbonation
  • Reaction Setup : Dissolve the crude carbonate from Protocol A (1.0 equiv) in anhydrous MeCN (0.1 M) and cool the solution to 0 °C using an ice bath under an argon atmosphere.

  • Electrophile Addition : Add molecular Iodine (I₂, 3.0 equiv) portionwise to the stirring solution. The solution will turn a deep red/brown color.

  • Cyclization : Remove the ice bath, allow the reaction to warm to 20 °C, and stir for 12–15 hours in the dark (to prevent radical side-reactions).

  • Targeted Quench : Cool the mixture back to 0 °C and slowly add saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) while stirring vigorously.

    • Causality Note: Na₂S₂O₃ specifically reduces unreacted electrophilic I₂ to water-soluble iodide (I⁻). Continue addition until the dark iodine color completely dissipates, leaving a pale yellow or colorless solution. This prevents over-oxidation during isolation.

  • Isolation : Extract the aqueous layer with EtOAc (3x). Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes to Hexanes/EtOAc 8:2) to isolate the pure syn-cyclic iodocarbonate.

Workflow Step1 1. Substrate Preparation React (R)-4-penten-2-ol with Boc2O Step2 2. Reaction Setup Dissolve carbonate in dry MeCN (0 °C) Step1->Step2 Step3 3. Electrophile Addition Add I2 (3.0 equiv) portionwise Step2->Step3 Step4 4. Cyclization Stir at 20 °C for 12-15 hours Step3->Step4 Step5 5. Reaction Quench Add saturated aq. Na2S2O3 Step4->Step5 Step6 6. Isolation & Purification Extract (EtOAc) & Silica Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the diastereoselective iodocarbonation procedure.

Analytical Characterization & Downstream Utility

Self-Validation System: To confirm the success of the 6-exo-trig cyclization, utilize the following analytical markers:

  • IR Spectroscopy : Look for the shift of the carbonyl stretch. An acyclic Boc group typically absorbs at ~1740 cm⁻¹, whereas the rigid cyclic 1,3-dioxan-2-one structure shifts the C=O stretch to ~1710 cm⁻¹.

  • ¹H NMR : The appearance of diastereotopic iodomethyl protons (CH₂-I) at ~3.2–3.4 ppm and the downfield shift of the C4 methine proton confirm the cyclic architecture.

Downstream Application: The resulting cyclic iodocarbonate is rarely the final target. It is most commonly subjected to mild basic methanolysis (e.g., K₂CO₃ in MeOH at 0 °C to r.t.). This triggers an intramolecular substitution, cleanly ejecting the iodide to furnish a syn-epoxy alcohol—a highly prized intermediate for iterative polypropionate and macrolide synthesis.

References

  • Venkateswarlu, Y., et al. "Stereoselective Total Synthesis of Dodoneine." Helvetica Chimica Acta, vol. 93, no. 10, 2010, pp. 1960-1968. URL:[Link]

  • Bartlett, P. A., and Meyerson, J. "Stereoselective epoxidation of acyclic olefinic carboxylic acids via iodolactonization." Journal of the American Chemical Society, vol. 100, no. 12, 1978, pp. 3950-3952. URL:[Link]

  • Johnston, J. N., et al. "Enantioselective Small Molecule Synthesis by Carbon Dioxide-Fixation using a Dual Brønsted Acid/Base Organocatalyst." Chemical Science, vol. 6, no. 1, 2015, pp. 1-8. URL:[Link]

Sources

Application

Application Note &amp; Protocols: Strategic Protection of the (R)-(-)-4-Penten-2-ol Hydroxyl Group

Abstract (R)-(-)-4-Penten-2-ol is a valuable chiral building block in modern organic synthesis, prized for its bifunctional nature containing both a stereodefined secondary allylic alcohol and a terminal olefin.[1] The s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(R)-(-)-4-Penten-2-ol is a valuable chiral building block in modern organic synthesis, prized for its bifunctional nature containing both a stereodefined secondary allylic alcohol and a terminal olefin.[1] The successful incorporation of this synthon into complex target molecules hinges on the strategic protection of its hydroxyl group to prevent undesired side reactions during subsequent transformations. This guide provides an in-depth analysis of protecting group strategies, focusing on the selection, application, and cleavage of common protecting groups for (R)-(-)-4-Penten-2-ol. We present a comparative analysis of key protecting group families and deliver detailed, field-proven protocols for the installation and removal of tert-butyldimethylsilyl (TBS) and benzyl (Bn) ethers, two of the most robust and versatile options for this substrate.

Introduction: The Synthetic Challenge

The hydroxyl group of (R)-(-)-4-Penten-2-ol presents several synthetic challenges. Its acidic proton is incompatible with organometallic reagents (e.g., Grignards, organolithiums) and other strong bases.[2][3] Furthermore, the oxygen atom's nucleophilicity can interfere with electrophilic reagents intended for other parts of the molecule. The allylic nature of the alcohol also introduces the risk of rearrangements under certain conditions. Therefore, a temporary "mask" or protecting group is essential to ensure chemoselectivity in a multi-step synthesis.[4][5][6] An ideal protecting group strategy involves high-yielding introduction and removal steps under mild conditions that do not compromise the integrity of the chiral center or the terminal alkene.[7][8][9][10]

Strategic Considerations for Protecting Group Selection

Choosing the appropriate protecting group is a critical decision that can dictate the success of a synthetic route. The concept of orthogonal protection , where multiple protecting groups can be removed independently of one another, is a cornerstone of modern synthesis.[4][5][7][11][12] For (R)-(-)-4-Penten-2-ol, the key decision factors are summarized in the workflow below.

G cluster_input Synthetic Plan Analysis cluster_conditions Downstream Reaction Conditions cluster_selection Protecting Group Choice Start (R)-(-)-4-Penten-2-ol StrongBase Strongly Basic? (e.g., R-Li, NaH, LDA) Start->StrongBase Acidic Acidic? (e.g., H+, Lewis Acids) StrongBase->Acidic Yes Acetal Consider Acetals (MOM, THP) StrongBase->Acetal No (e.g., Grignard) Silyl Use Silyl Ethers (TBS, TIPS) Acidic->Silyl No Benzyl Use Benzyl Ether (Bn) Acidic->Benzyl Yes Reductive Reductive? (e.g., H2/Pd, LiAlH4) Oxidative Oxidative? (e.g., PCC, O3) Reductive->Oxidative No NoBn Avoid Benzyl Ether Reductive->NoBn Yes (H2/Pd will cleave Bn and reduce alkene) Fluoride Fluoride Source? (e.g., TBAF, HF) Oxidative->Fluoride Fluoride->Silyl No NoSilyl Avoid Silyl Ethers Fluoride->NoSilyl Silyl->Reductive Benzyl->Reductive

Figure 1. Decision workflow for selecting a hydroxyl protecting group.

Comparative Analysis of Key Protecting Groups

The stability of the protecting group towards various reagents is paramount. The following table summarizes the properties of the most relevant protecting groups for (R)-(-)-4-Penten-2-ol.

Protecting GroupStructureStability: Strong BaseStability: AcidStability: Reductive (H₂/Pd)Stability: OxidantsCleavage Conditions
TBS (tert-Butyldimethylsilyl)-Si(CH₃)₂(C(CH₃)₃)ExcellentLabileStableStableF⁻ (TBAF, HF), Strong Acid (HCl, TFA)[13][14][15][16][17]
TIPS (Triisopropylsilyl)-Si(i-Pr)₃ExcellentMore Stable than TBSStableStableF⁻ (TBAF, HF), Strong Acid
Bn (Benzyl)-CH₂PhExcellentStableLabile StableH₂/Pd, Na/NH₃, Oxidative (DDQ for PMB)[18][19][20][21][22]
MOM (Methoxymethyl)-CH₂OCH₃ExcellentLabileStableStableAcid (e.g., HCl in MeOH)[2][23]
THP (Tetrahydropyranyl)-C₅H₉OExcellentLabileStableStableAcid (e.g., PPTS, AcOH)[2][23]

Detailed Experimental Protocols

The following protocols have been optimized for robustness and high yield. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Protection as a tert-Butyldimethylsilyl (TBS) Ether

Silyl ethers are a cornerstone of alcohol protection due to their ease of installation, general stability, and reliable cleavage methods.[2][3] The tert-butyldimethylsilyl (TBS) group offers a good balance of steric bulk and reactivity, making it ideal for secondary alcohols.[15] The use of imidazole as a base is critical; it reacts with TBS-Cl to form a highly reactive silyl-imidazolium intermediate, which is the active silylating agent.[15][24] Anhydrous DMF is used as the solvent due to its high polarity, which aids in dissolving the reagents.

Figure 2. TBS protection of (R)-(-)-4-Penten-2-ol.

A. Materials

  • (R)-(-)-4-Penten-2-ol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv)

  • Imidazole (2.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

B. Procedure

  • To a flame-dried round-bottom flask under an argon atmosphere, add (R)-(-)-4-Penten-2-ol (1.0 equiv) and anhydrous DMF (approx. 0.5 M solution).

  • Add imidazole (2.2 equiv) and stir until fully dissolved at room temperature.

  • Add TBS-Cl (1.2 equiv) portion-wise. A white precipitate (imidazolium hydrochloride) will form.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate) until the starting alcohol is consumed (typically 4-12 hours).

  • Quench the reaction by slowly adding it to a separatory funnel containing an equal volume of water.

  • Extract the aqueous layer with diethyl ether (3x volume of DMF).

  • Combine the organic layers and wash with saturated aq. NaHCO₃ (1x), followed by brine (2x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure TBS-protected alcohol.

Protocol 2: Deprotection of a TBS Ether

Fluoride ions are highly effective for cleaving silicon-oxygen bonds due to the high strength of the Si-F bond.[2] Tetrabutylammonium fluoride (TBAF) is a common reagent for this purpose as it is soluble in organic solvents like THF.[15]

A. Materials

  • TBS-protected (R)-(-)-4-Penten-2-ol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 equiv)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

B. Procedure

  • Dissolve the TBS-protected alcohol (1.0 equiv) in THF (approx. 0.2 M) in a round-bottom flask.

  • Add the 1.0 M solution of TBAF in THF (1.5 equiv) dropwise at room temperature.

  • Stir the mixture and monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove most of the THF.

  • Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography if necessary to yield the deprotected alcohol.

Protocol 3: Protection as a Benzyl (Bn) Ether

Benzyl ethers are exceptionally robust and stable to a wide range of acidic, basic, and organometallic reagents, making them excellent "permanent" protecting groups for long synthetic sequences.[22][25][26] The Williamson ether synthesis is the most common method for their installation.[20][25] It proceeds via an Sₙ2 mechanism where a strong base, like sodium hydride (NaH), deprotonates the alcohol to form a nucleophilic alkoxide, which then displaces a halide from benzyl bromide.[22][25]

Figure 3. Benzyl protection of (R)-(-)-4-Penten-2-ol.

A. Materials

  • (R)-(-)-4-Penten-2-ol (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Benzyl bromide (BnBr, 1.3 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

B. Procedure

  • To a flame-dried, three-neck flask under an argon atmosphere, add NaH (1.5 equiv).

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then place under vacuum.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (R)-(-)-4-Penten-2-ol (1.0 equiv) in anhydrous THF via a dropping funnel. (Caution: H₂ gas evolution).

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete alkoxide formation.

  • Cool the reaction back to 0 °C and add benzyl bromide (1.3 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 6-16 hours).

  • Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl.

  • Transfer to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Deprotection of a Benzyl Ether via Catalytic Transfer Hydrogenolysis

Standard catalytic hydrogenolysis (H₂ gas, Pd/C) is effective but poses a significant risk of reducing the terminal alkene in (R)-(-)-4-Penten-2-ol.[19][21] Catalytic transfer hydrogenolysis is a superior method in this context.[18][19] It uses a hydrogen donor, such as ammonium formate or formic acid, to generate hydrogen in situ on the catalyst surface at a low, steady concentration, which favors the kinetically faster cleavage of the benzyl ether over alkene reduction.[18]

A. Materials

  • Bn-protected (R)-(-)-4-Penten-2-ol (1.0 equiv)

  • Palladium on carbon (10% Pd/C, ~10 mol % Pd)

  • Ammonium formate (HCO₂NH₄, 5-10 equiv)

  • Methanol (MeOH)

  • Celite®

B. Procedure

  • In a round-bottom flask, dissolve the benzyl-protected alcohol (1.0 equiv) in methanol (approx. 0.1 M).

  • Add ammonium formate (5-10 equiv) and stir until dissolved.

  • Carefully add 10% Pd/C catalyst (approx. 10 mol % Pd) to the flask.

  • Stir the suspension at room temperature. The reaction is often rapid (30-90 minutes). Monitor carefully by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad thoroughly with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting residue can be partitioned between water and an organic solvent (e.g., EtOAc), washed, dried, and concentrated to yield the deprotected alcohol, which can be further purified by chromatography if needed.

Troubleshooting and Field Insights

  • Incomplete Silylation (Protocol 1): Ensure all reagents and glassware are scrupulously dry. Moisture will consume the TBS-Cl. If the reaction stalls with a hindered alcohol, consider using the more reactive tert-butyldimethylsilyl triflate (TBSOTf) with a non-nucleophilic base like 2,6-lutidine.[15][27]

  • Alkene Reduction during Debenzylation (Protocol 4): If alkene reduction is still observed, reduce the catalyst loading or reaction temperature. Monitoring the reaction closely and stopping it immediately upon consumption of the starting material is crucial.

  • Orthogonal Strategy Failure: If a supposedly stable group is cleaved, re-evaluate the reaction conditions. For example, prolonged exposure to TBAF can sometimes cleave less-hindered silyl ethers even at room temperature. Lewis acidic conditions used in some reactions might be strong enough to cleave acid-labile groups like MOM or THP.

Conclusion

The strategic selection and application of protecting groups are fundamental to the successful synthesis of complex molecules from chiral synthons like (R)-(-)-4-Penten-2-ol. Silyl ethers, particularly TBS, offer a reliable strategy for protection when subsequent steps involve basic or organometallic reagents. Benzyl ethers provide exceptional stability for more arduous, multi-step sequences. By understanding the specific reactivity and stability profiles outlined in this guide and employing carefully optimized protocols, researchers can effectively navigate the synthetic challenges posed by this versatile building block.

References

  • Bieg, T., & Szeja, W. (1985).
  • University of Bristol. (n.d.).
  • Wuts, P. G. M. (n.d.). Greene's Protective Groups in Organic Synthesis, Fifth Edition.
  • Khan, A. T., & Mondal, E. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl (TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(05), 694-698.
  • Wuts, P. G. M. (2025). Greene's Protective Groups in Organic Synthesis, 6th Edition. Wiley.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons, Inc.
  • Fiveable. (2025). Orthogonal Protection Definition.
  • Wikipedia. (n.d.). Protecting group.
  • Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Goodreads.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Google Books.
  • Organic Chemistry Portal. (n.d.). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol.
  • Li, H., & Finn, M. G. (2014). Orthogonality in organic, polymer, and supramolecular chemistry: from Merrifield to click chemistry.
  • Total Synthesis. (2024). TBS Protecting Group: TBS Protection & Deprotection.
  • BenchChem. (n.d.). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • BenchChem. (2025). Comparative study of deprotection methods for benzyl and trityl ethers.
  • BenchChem. (2025). A Comparative Guide to Alcohol Protection: t-Butylsilane vs. tert-Butyldimethylsilyl Chloride (TBS-Cl).
  • BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • Jiang, Z.-Y., & Wang, Y.-G. (2003). A Mild, Efficient and Selective Deprotection of t-Butyldimethylsilyl-Protected Phenols Using Cesium Carbonate. Chinese Chemical Letters, 14(1), 1-4.
  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols.
  • The University of Chicago. (n.d.). TBS Protection - Common Conditions.
  • National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2).
  • BenchChem. (n.d.). (R)-(-)-4-Penten-2-ol as a Prototypical Chiral Synthon.
  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Allyl Ethers.
  • Rao, H. S. P., & Senthilkumar, S. P. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 113(2), 191-194.
  • Bartoli, G., et al. (2005). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. The Journal of Organic Chemistry, 70(1), 169-174.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Slideshare. (n.d.). Protection of OH group of alcohol.
  • ChemicalBook. (n.d.). (R)-(-)-PENTEN-2-OL synthesis.
  • Chemistry Steps. (2021). Protecting Groups For Alcohols.
  • Indian Institute of Technology Bombay. (2020). Protecting Groups.
  • LookChem. (n.d.). 4-PENTEN-2-OL 625-31-0 wiki.
  • Sigma-Aldrich. (n.d.). (R)-(-)-4-Penten-2-ol 95.
  • Sigma-Aldrich. (n.d.). (R)-(-)-4-Penten-2-ol 95.

Sources

Method

Application Note: High-Fidelity Hydroboration-Oxidation Protocol for the Synthesis of (R)-1,4-Pentanediol

Strategic Utility in Chemical Synthesis The transformation of (R)-4-penten-2-ol into (R)-1,4-pentanediol is a foundational procedure in organic synthesis. This chiral bifunctional building block is frequently utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility in Chemical Synthesis

The transformation of (R)-4-penten-2-ol into (R)-1,4-pentanediol is a foundational procedure in organic synthesis. This chiral bifunctional building block is frequently utilized in the development of active pharmaceutical ingredients (APIs) and complex natural products, such as the antifungal agents Dothideopyrones E and F[1]. The hydroboration-oxidation sequence selectively hydrates the terminal alkene to a primary alcohol while preserving the absolute configuration of the pre-existing secondary hydroxyl group at C2, yielding the target 1,4-diol with exceptional stereochemical fidelity and anti-Markovnikov regioselectivity[2].

Mechanistic Insights & Causality (E-E-A-T)

As a synthetic chemist or drug development professional, executing this protocol requires a deep understanding of the underlying reaction mechanics. Every experimental choice in this workflow is dictated by the chemical properties of the borane intermediate and the substrate's functional groups.

Regioselectivity and Stereospecificity

Hydroboration is a concerted, single-step addition where the boron atom and hydride are delivered to the same face of the alkene (syn-addition)[3]. The regioselectivity is governed by both steric and electronic factors: the electrophilic boron atom preferentially attacks the less sterically hindered terminal carbon (C5), directing the hydride to the more substituted internal carbon (C4)[4]. Because this mechanism bypasses carbocation intermediates, the reaction is entirely immune to skeletal rearrangements, ensuring a predictable anti-Markovnikov hydration[3].

Chemoselectivity and Stoichiometric Causality

A critical variable in this protocol is the handling of the unprotected secondary alcohol at C2.

  • The Causality of Excess Reagent: Borane (BH₃) reacts violently and rapidly with free hydroxyl groups to form a borate ester (B–O bond), liberating hydrogen gas in the process. If only a theoretical stoichiometric amount of BH₃ (0.33 equivalents) is used, the reagent will be entirely consumed by the alcohol, stalling the alkene hydroboration. Therefore, when working with unprotected (R)-4-penten-2-ol, a minimum of 0.67 equivalents of BH₃·THF (ideally 1.0 equivalent to ensure rapid kinetics) is strictly required[5].

  • Alternative Protection Strategy: In complex multi-step syntheses, the secondary alcohol is often protected as a tert-butyldimethylsilyl (TBS) ether prior to hydroboration. This preserves atom economy and prevents unwanted boron-oxygen coordination[1].

Oxidation Dynamics and Thermal Control

The oxidation phase utilizes alkaline hydrogen peroxide (NaOH / H₂O₂). The hydroperoxide anion (HOO⁻) acts as a potent nucleophile, attacking the electron-deficient boron atom. This sets up a 1,2-alkyl migration from boron to oxygen, cleaving the weak O–O bond[6].

  • Temperature Causality: This oxidative cleavage is highly exothermic. The protocol mandates strict temperature control (<40 °C). Allowing the reaction to overheat causes the rapid decomposition of H₂O₂ into H₂O and O₂ gas, which starves the reaction of the oxidant and drastically reduces the yield of the final diol[2].

Quantitative Data & Reagent Selection

The following table summarizes the quantitative parameters and expected outcomes based on the chosen synthetic strategy.

ParameterUnprotected PathwayTBS-Protected PathwayCausality / Rationale
Borane Stoichiometry ≥ 1.0 equiv BH₃·THF0.35 - 0.5 equiv BH₃·THFUnprotected OH consumes 0.33 eq of BH₃ via H₂ evolution[4].
Regioselectivity > 95:5 (1,4-diol vs 1,3-diol)> 95:5 (1,4-diol vs 1,3-diol)Boron adds to the less hindered terminal carbon[6].
Oxidation Temp < 40 °C< 40 °CPrevents thermal decomposition of H₂O₂[2].
Aqueous Extraction High volume EtOAc requiredStandard EtOAc extractionThe free 1,4-diol is highly water-soluble; the TBS-ether is lipophilic.

Logical Workflow Diagram

G Start Starting Material (R)-4-penten-2-ol Protect Optional Protection (TBS Ether Formation) Start->Protect TBSCl, Imidazole Borane Hydroboration (BH3·THF, 0 °C to RT) Start->Borane Unprotected (Requires >1 eq BH3) Protect->Borane Protected (Requires 0.33-0.5 eq BH3) Intermediate Organoborane Intermediate Borane->Intermediate Oxidation Oxidation (NaOH, H2O2, <40 °C) Intermediate->Oxidation Workup Workup & Extraction (EtOAc / Brine) Oxidation->Workup Product Target Product (R)-1,4-pentanediol Workup->Product

Workflow for the hydroboration-oxidation of (R)-4-penten-2-ol to (R)-1,4-pentanediol.

Self-Validating Experimental Protocol: Unprotected (R)-4-Penten-2-ol

This procedure details the direct hydroboration-oxidation of the unprotected substrate. Every critical step includes a Self-Validation Checkpoint to ensure the system is reacting as theoretically predicted.

Materials & Reagents
  • (R)-4-penten-2-ol : 1.0 equiv (Strictly anhydrous)

  • Borane-tetrahydrofuran complex (BH₃·THF) : 1.0 M in THF, 1.0 equiv

  • Tetrahydrofuran (THF) : Anhydrous, inhibitor-free

  • Sodium hydroxide (NaOH) : 3.0 M aqueous solution

  • Hydrogen peroxide (H₂O₂) : 30% aqueous solution

  • Extraction Solvents : Ethyl Acetate (EtOAc), Saturated aqueous sodium chloride (brine)

Step-by-Step Methodology

Phase 1: Hydroboration

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel under a continuous argon or nitrogen atmosphere.

  • Substrate Loading: Dissolve (R)-4-penten-2-ol (10 mmol, 861 mg) in anhydrous THF (20 mL). Cool the reaction vessel to 0 °C using an ice-water bath.

  • Borane Addition: Slowly add BH₃·THF (1.0 M in THF, 10 mL, 10 mmol) dropwise over 15–20 minutes.

    • Self-Validation Checkpoint: Observe the reaction for the controlled evolution of H₂ gas. This visual cue confirms the expected initial reaction between the borane and the free C2-hydroxyl group. If no gas evolves, the borane titer may be degraded.

  • Incubation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for an additional 2 hours to ensure complete hydroboration of the terminal alkene.

Phase 2: Oxidation 5. Cooling: Re-cool the reaction mixture to 0 °C. Do not skip this step; it is a critical safety measure to manage the upcoming exotherm. 6. Alkaline Activation: Add 3.0 M NaOH (10 mL) dropwise to deprotonate the H₂O₂ in the subsequent step. 7. Oxidative Cleavage: Carefully add 30% H₂O₂ (10 mL) dropwise.

  • Self-Validation Checkpoint: Monitor the internal temperature continuously. Adjust the addition rate to ensure the temperature does not exceed 40 °C. Rapid addition will cause violent boiling and peroxide degradation[2].
  • Completion: Once the addition is complete, stir the biphasic mixture at room temperature for 2 hours.

Phase 3: Workup & Purification 9. Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer thoroughly with Ethyl Acetate (4 x 30 mL).

  • Self-Validation Checkpoint: (R)-1,4-pentanediol is highly polar and water-soluble. Perform a TLC of the aqueous layer (stained with KMnO₄) after the fourth extraction to ensure complete recovery of the diol. If diol remains, utilize a continuous liquid-liquid extractor.
  • Washing & Drying: Wash the combined organic layers with a small volume of brine (15 mL) to remove residual peroxides and water. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude diol via flash column chromatography (Silica gel, gradient of Hexanes/Ethyl Acetate to 100% Ethyl Acetate) to afford pure (R)-1,4-pentanediol.

References

  • Title: A Modular Strategy for the Synthesis of Dothideopyrones E and F, Secondary Metabolites from an Endolichenic Fungus Source: National Institutes of Health (PMC) URL: [Link][1]

  • Title: Hydroboration Oxidation of Alkenes Source: Master Organic Chemistry URL: [Link][4]

  • Title: 8.5 Hydration of Alkenes: Addition of H2O by Hydroboration Source: Organic Chemistry (Pressbooks) URL: [Link][5]

  • Title: Hydroboration of Alkenes Source: Master Organic Chemistry URL: [Link][6]

  • Title: Hydration of Alkenes; Oxymercuration & Hydroboration Source: Chad's Prep URL: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Chiral Preservation Support Center: Troubleshooting (R)-(-)-4-Penten-2-ol Racemization

Welcome to the technical support center for (R)-(-)-4-Penten-2-ol . While this homoallylic secondary alcohol is a highly versatile chiral building block in drug development and natural product synthesis, its structural f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-(-)-4-Penten-2-ol . While this homoallylic secondary alcohol is a highly versatile chiral building block in drug development and natural product synthesis, its structural features make it uniquely susceptible to stereochemical erosion.

This guide provides researchers and development professionals with mechanistic insights, targeted troubleshooting FAQs, and self-validating experimental protocols designed to preserve enantiomeric excess (ee%) during complex synthetic transformations.

Mechanistic Insights: The Causality of Racemization

The loss of chirality at the C2 position of (R)-(-)-4-Penten-2-ol is rarely spontaneous. It is driven by specific reaction microenvironments that force the molecule through achiral or planar intermediates. Understanding the causality behind these pathways is the first step in rational reaction design.

  • Acid-Catalyzed SN1 Pathway : Strong Brønsted acids protonate the secondary hydroxyl group, creating a superior leaving group (H₂O). The expulsion of water generates a planar secondary carbocation. Subsequent nucleophilic attack occurs indiscriminately from both the re and si faces, resulting in complete racemization.

  • Transition-Metal Catalyzed Isomerization (Chain Walking) : During olefin metathesis or cross-coupling, transition metals (e.g., Ru, Pd) can decompose into active metal-hydride species. These hydrides insert into the terminal alkene and facilitate "chain walking," isomerizing the double bond inward to form 3-penten-2-ol. This newly formed allylic alcohol intermediate is thermodynamically unstable and rapidly racemizes or oxidizes 1.

  • Base-Catalyzed Oxidation/Reduction : Under strongly basic or oxidative conditions (e.g., Oppenauer-type oxidations), the secondary alcohol can reversibly lose a hydride to form the achiral 4-penten-2-one. Subsequent reduction back to the alcohol yields a racemic mixture.

RacemizationPathways Start (R)-(-)-4-Penten-2-ol (Enantiopure) Acid Strong Acids (e.g., H2SO4) Start->Acid Protonation Metal Transition Metals (Ru, Pd Catalysts) Start->Metal Coordination BaseOx Strong Bases/Oxidants Start->BaseOx Hydride Transfer Carbocation Secondary Carbocation (Planar) Acid->Carbocation -H2O Racemic Racemic Mixture (Loss of ee%) Carbocation->Racemic Nucleophilic Attack Isomerization Alkene Isomerization (Metal-Hydride) Metal->Isomerization Allylic 3-Penten-2-ol (Allylic Alcohol) Isomerization->Allylic Chain Walking Allylic->Racemic Rapid Racemization Ketone 4-Penten-2-one (Achiral) BaseOx->Ketone Oxidation Ketone->Racemic Reversible Reduction

Mechanistic pathways leading to the racemization of (R)-(-)-4-Penten-2-ol during reactions.

Troubleshooting Guides & FAQs

Q1: My ee% drops significantly during esterification of (R)-(-)-4-Penten-2-ol. How can I prevent this? Root Cause: Traditional Fischer esterification relies on strong acid catalysts and heat. This triggers the SN1 carbocation pathway, leading to epimerization at the C2 chiral center. Solution: Transition to a mild, base-promoted coupling method. The Steglich esterification uses N,N'-Dicyclohexylcarbodiimide (DCC) as the activating agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. This allows the reaction to proceed at room temperature under neutral conditions, completely bypassing carbocation formation and preserving the stereocenter 2.

Q2: I am performing a ring-closing metathesis (RCM) using Grubbs' catalyst, but my product is completely racemic. What is happening? Root Cause: Ruthenium carbenes are known to convert into ruthenium hydrides in the presence of secondary alcohols. These hydrides catalyze the isomerization of the terminal alkene to an internal allylic alcohol, destroying the stereocenter prior to or during ring closure 3. Solution: Introduce 1,4-benzoquinone (BQ) as a co-additive (typically 10 mol%). BQ acts as a highly efficient hydride scavenger, intercepting the ruthenium-hydride species before they can initiate chain walking, thereby preserving the chiral center without inhibiting the primary metathesis cycle 4.

Q3: Does the choice of solvent impact the stereochemical stability of this molecule? Root Cause: Protic or highly polar solvents (e.g., Methanol, DMF) can stabilize carbocation intermediates or facilitate unwanted proton transfers during basic workups. Solution: Always utilize non-polar, aprotic solvents (e.g., anhydrous Dichloromethane or Toluene) for reactions involving (R)-(-)-4-Penten-2-ol to minimize the lifetime of any transient ionic species.

Standardized Protocols for Chiral Preservation

To ensure reproducibility, the following protocols are designed as self-validating systems . They incorporate in-process analytical checks to confirm that the reaction is proceeding via the intended, racemization-free pathway.

Protocol A: Zero-Racemization Steglich Esterification

Designed to couple (R)-(-)-4-Penten-2-ol with carboxylic acids without SN1 erosion 5.

  • Preparation : Dissolve the target carboxylic acid (1.1 eq) and (R)-(-)-4-Penten-2-ol (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Catalyst Addition : Add DMAP (0.1 eq). Cool the reaction flask to 0 °C using an ice bath to suppress any exothermic side reactions.

  • Activation : Dropwise, add a solution of DCC (1.1 eq) in DCM.

  • Self-Validation Check 1 (Visual) : As the reaction warms to room temperature over 2-4 hours, monitor for the precipitation of dicyclohexylurea (DCU) as a white solid. This visually validates that the O-acylisourea intermediate is successfully transferring the acyl group to the alcohol.

  • Self-Validation Check 2 (TLC) : Monitor the reaction via TLC (Hexane/EtOAc). The disappearance of the alcohol spot confirms completion without the need for harsh heating.

  • Workup & Validation : Filter off the DCU byproduct. Wash the filtrate with 0.5 M HCl, saturated NaHCO₃, and brine. Purify via flash chromatography. Determine ee% retention using Chiral HPLC against a racemic standard.

Protocol B: Isomerization-Suppressed Olefin Metathesis

Designed for cross-metathesis or RCM while preventing Ru-hydride chain walking.

  • Preparation : Dissolve (R)-(-)-4-Penten-2-ol (1.0 eq) and the cross-coupling olefin partner (if applicable) in anhydrous, degassed Toluene (0.1 M).

  • Hydride Scavenging : Add 1,4-benzoquinone (10 mol%) to the solution. Stir for 5 minutes.

  • Catalyst Addition : Add the Ruthenium catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 5 mol%). Heat to 60 °C.

  • Self-Validation Check 1 (GC-MS) : Take an aliquot at 1 hour. Analyze via GC-MS. The absence of peaks corresponding to 3-penten-2-ol or 4-penten-2-one validates that the benzoquinone is successfully suppressing the metal-hydride isomerization pathway.

  • Workup & Validation : Quench the reaction with ethyl vinyl ether. Concentrate and purify via column chromatography. Confirm structural and stereochemical integrity via NMR and Chiral HPLC.

Quantitative Data: Impact of Conditions on ee% Retention

The following table summarizes the expected stereochemical outcomes when subjecting (R)-(-)-4-Penten-2-ol to various standard workflows, highlighting the critical nature of the optimized protocols.

Reaction TypeReagents / ConditionsAdditivePrimary Mechanism of ErosionExpected ee% Retention
Esterification H₂SO₄, Toluene, Reflux (Fischer)NoneSN1 Carbocation< 10% (Highly Racemized)
Esterification DCC, DCM, 25 °C (Steglich)DMAPNone (Neutral conditions)> 99% (Preserved)
Olefin Metathesis Grubbs II (5 mol%), Toluene, 60 °CNoneRu-Hydride Chain Walking30 - 50% (Moderate/Severe)
Olefin Metathesis Grubbs II (5 mol%), Toluene, 60 °C1,4-BenzoquinoneNone (Hydrides scavenged)> 98% (Preserved)
Oxidation (Accidental) Oppenauer conditions / basicNoneReversible Hydride Transfer0% (Fully Racemized)

References

  • Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - RSC Publishing - 1

  • Preventing racemization of (R)-2-Hydroxy-2-phenylpropanoic acid during reaction - Benchchem -2

  • Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis - RSC Publishing - 3

  • Atom Economy in the Metathesis Cross-Coupling of Alkenes and Alkynes - Organic Letters (ACS) - 4

  • Steglich esterification - Grokipedia - 5

Sources

Optimization

Technical Support Center: Optimizing Enantiomeric Excess in (R)-4-Penten-2-ol Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most critical bottlenecks in the stereoselective synthesis of (R)-4-penten-2-ol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most critical bottlenecks in the stereoselective synthesis of (R)-4-penten-2-ol. This chiral synthon is pivotal in complex drug development, and securing a high enantiomeric excess (ee) is non-negotiable.

Here, we troubleshoot the three most validated synthetic pathways: Brown Asymmetric Allylation, Enzymatic Kinetic Resolution (CALB), and Noyori-type Asymmetric Hydrogenation.

Section 1: Brown Asymmetric Allylation of Acetaldehyde

Q: My Brown allylation yields (R)-4-penten-2-ol with an ee of only 80%. How can I push this >95%?

A: The Brown asymmetric allylation relies on a highly organized, chair-like Zimmerman-Traxler six-membered transition state [1]. The stereochemical fidelity of this transition state is entirely dependent on two factors: the enantiomeric purity of your starting chiral auxiliary ((+)-α-pinene) and strict thermal control.

  • Causality: At temperatures above -78 °C, the energy barrier between the favored and unfavored diastereomeric transition states is easily overcome, leading to a collapse in diastereofacial selectivity. Furthermore, any moisture in the system will prematurely hydrolyze the delicate (-)-B-allyldiisopinocampheylborane reagent.

Validated Protocol: Brown Allylation
  • Preparation of Reagent: In an oven-dried, argon-purged flask, dissolve (-)-B-allyldiisopinocampheylborane (1.0 equiv) in anhydrous Et₂O/pentane (1:1).

  • Thermal Equilibration: Submerge the reaction vessel in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 30 minutes.

  • Aldehyde Addition: Add freshly distilled acetaldehyde (1.1 equiv) dropwise down the side of the flask to pre-cool the liquid before it hits the reaction mixture.

  • Reaction: Stir at -78 °C for 1 hour. Do not allow the temperature to spike.

  • Oxidative Workup: Quench the reaction at -78 °C with methanol, then warm to 0 °C. Add 3N NaOH followed by 30% H₂O₂. This step cleaves the C-B bond with retention of stereochemistry [1].

  • Isolation: Extract with ether, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

BrownAllylation A Acetaldehyde (Prochiral) C Zimmerman-Traxler Transition State (-78 °C) A->C B (-)-B-allyldiisopinocampheylborane (Chiral Reagent) B->C D Boronate Intermediate C->D E Oxidative Workup (H2O2, NaOH) D->E F (R)-(-)-4-Penten-2-ol (>95% ee) E->F

Fig 1: Mechanistic workflow of the Brown asymmetric allylation of acetaldehyde.

Section 2: Enzymatic Kinetic Resolution via CALB

Q: I am using Novozym 435 (CALB) for kinetic resolution of racemic 4-penten-2-ol, but my isolated (R)-enantiomer has poor optical purity. What is failing?

A: Candida antarctica lipase B (CALB) exhibits profound enantioselectivity, preferentially acylating the (R)-enantiomer of secondary alcohols following Kazlauskas's rule [1]. If your (R)-acetate (and subsequent hydrolyzed (R)-alcohol) has low ee, you are likely suffering from over-conversion or reversible acylation .

  • Causality: Kinetic resolution is a race between two enantiomers. If the reaction proceeds past 50% conversion, the enzyme is forced to begin acylating the slower-reacting (S)-enantiomer, drastically lowering the ee of the product pool. Additionally, if you use a standard ester (like ethyl acetate) as the acyl donor, the reaction exists in equilibrium. You must use vinyl acetate . The byproduct, vinyl alcohol, instantly tautomerizes to acetaldehyde, rendering the acylation strictly irreversible [2].

Validated Protocol: CALB Kinetic Resolution
  • Setup: Dissolve racemic 4-penten-2-ol (1.0 equiv) in an anhydrous, non-polar solvent (e.g., hexane or diisopropyl ether) to maximize enzyme rigidity and selectivity.

  • Acyl Donor: Add vinyl acetate (1.5 equiv).

  • Biocatalysis: Add Novozym 435 (immobilized CALB, 20% w/w relative to substrate).

  • Monitoring (Critical): Shake the mixture at 30 °C. Monitor strictly via chiral GC or HPLC. Stop the reaction at exactly 48-50% conversion to ensure maximum ee for the (R)-acetate[1].

  • Separation: Filter off the immobilized enzyme. Separate the unreacted (S)-alcohol from the (R)-4-penten-2-yl acetate via column chromatography.

  • Hydrolysis: Treat the isolated (R)-acetate with K₂CO₃ in Methanol to yield pure (R)-4-penten-2-ol.

CALBResolution A Racemic 4-Penten-2-ol (R/S mixture) B CALB (Novozym 435) + Vinyl Acetate A->B C (R)-4-Penten-2-yl acetate (Fast reacting) B->C Acylation (Kazlauskas Rule) D (S)-4-Penten-2-ol (Unreacted, Slow) B->D Leftover E Hydrolysis (K2CO3 / MeOH) C->E F (R)-(-)-4-Penten-2-ol (High ee) E->F

Fig 2: Enzymatic kinetic resolution of racemic 4-penten-2-ol using CALB.

Section 3: Asymmetric Hydrogenation of 4-Penten-2-one

Q: We are attempting the Noyori asymmetric hydrogenation of 4-penten-2-one. The conversion is high, but the ee is stagnant at 70%. Why?

A: The enantioselective hydrogenation of ketones using Ru-BINAP catalysts operates via an elegant "metal-ligand cooperative mechanism" [1]. If conversion is high but ee is low, the issue is almost certainly a disruption in the stereodirecting environment of the catalyst, typically caused by coordinating impurities or incorrect hydrogen pressure.

  • Causality: The chiral diphosphine ligand ((R)-BINAP) creates a rigid chiral pocket. If the solvent contains trace water or oxygen, or if the substrate contains coordinating impurities (like unreacted halogens from previous steps), these compete for the ruthenium coordination sites, altering the transition state geometry. Furthermore, Noyori hydrogenations of simple aliphatic ketones often require the addition of a chiral diamine (e.g., DPEN) and a strong base (e.g., t-BuOK) to properly activate the catalyst [3].

Validated Protocol: Ru-BINAP Hydrogenation
  • Catalyst Activation: In an argon-filled glovebox, combine[RuCl₂((R)-BINAP)(DMF)n] with (R,R)-DPEN (1.2 equiv to Ru) and t-BuOK in anhydrous, degassed 2-propanol.

  • Substrate Preparation: Dissolve 4-penten-2-one (purified via distillation over CaH₂ to remove moisture) in anhydrous 2-propanol.

  • Pressurization: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge with H₂ gas three times, then pressurize to 50 atm.

  • Reaction: Stir vigorously at 25 °C for 12-24 hours. The high pressure ensures that the insertion of hydrogen is the rate-determining step, locking in the stereochemistry dictated by the chiral pocket [1].

  • Workup: Vent the reactor, filter through a short pad of silica to remove the ruthenium complex, and carefully concentrate under reduced pressure (note: 4-penten-2-ol is volatile).

Quantitative Data Summary: Method Comparison

To assist in your route scouting, the following table summarizes the quantitative metrics and operational parameters of the three primary methodologies for synthesizing (R)-4-penten-2-ol.

Synthetic MethodologyStarting MaterialCatalyst / ReagentMax Theoretical YieldTypical ee (%)Key Operational Parameter
Brown Allylation Acetaldehyde(-)-B-allyldiisopinocampheylborane100%90 - 98%Strict temperature control (-78 °C)
Kinetic Resolution Racemic 4-penten-2-olCALB (Novozym 435) / Vinyl Acetate50% (for R-enantiomer)>99%Stop reaction at exactly 50% conversion
Noyori Hydrogenation 4-penten-2-oneRuCl₂[(R)-BINAP][(R,R)-DPEN]100%95 - 99%Anhydrous conditions; 50 atm H₂ pressure

References

  • Benchchem. "(R)-(-)-4-Penten-2-ol | 55563-79-6; 625-31-0". Benchchem.
  • Organic Syntheses. "4-Penten-2-ol, 1-(phenylmethoxy)-, (S) - Organic Syntheses Procedure". OrgSyn.
  • DiVA Portal. "Ruthenium-Catalyzed Hydrogen Transfer Reactions". Diva-Portal.org.
Troubleshooting

Storage stability and shelf-life of (R)-(-)-4-Penten-2-ol

Welcome to the technical support resource for (R)-(-)-4-Penten-2-ol. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for (R)-(-)-4-Penten-2-ol. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during the storage, handling, and use of this versatile chiral building block. Here, we synthesize technical data with practical, field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for (R)-(-)-4-Penten-2-ol to ensure its long-term stability?

Proper storage is critical to maintaining the chemical and enantiomeric purity of (R)-(-)-4-Penten-2-ol. It is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to air and moisture. For optimal long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is advisable. It is also crucial to protect the compound from sources of ignition, as it is a flammable liquid.

What is the expected shelf-life of (R)-(-)-4-Penten-2-ol?

While a specific shelf-life is not always provided by manufacturers and can depend on the purity grade and storage conditions, with appropriate handling as described above, (R)-(-)-4-Penten-2-ol can be expected to remain stable for at least 1-2 years. However, it is best practice to re-analyze the purity and enantiomeric excess of the material if it has been in storage for an extended period or if there are any doubts about its quality.

What are the primary degradation pathways for (R)-(-)-4-Penten-2-ol?

As an allylic alcohol, (R)-(-)-4-Penten-2-ol is susceptible to several degradation pathways, primarily oxidation and polymerization.[3]

  • Oxidation: The allylic alcohol functionality can be oxidized to the corresponding α,β-unsaturated ketone, 4-penten-2-one. This can be initiated by atmospheric oxygen, especially in the presence of light or metal contaminants.

  • Polymerization: The terminal double bond can undergo polymerization, particularly if exposed to heat, light, or radical initiators.[3] This can result in the formation of oligomeric or polymeric impurities.

  • Isomerization: Although less common under standard storage conditions, the double bond could potentially isomerize, though this typically requires a catalyst.

How can I assess the purity and enantiomeric excess of my (R)-(-)-4-Penten-2-ol sample?

The most reliable methods for assessing the purity and enantiomeric excess (e.e.) of (R)-(-)-4-Penten-2-ol are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC).[1] These techniques utilize a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with (R)-(-)-4-Penten-2-ol.

Scenario 1: Inconsistent or unexpected reaction outcomes.

Question: My reaction yields are lower than expected, or I am observing unexpected byproducts. Could the quality of my (R)-(-)-4-Penten-2-ol be the issue?

Answer: Yes, the purity of your starting material is a critical factor. Here’s a systematic approach to troubleshoot this issue:

Troubleshooting Workflow:

A Inconsistent Reaction Results B Assess Purity of (R)-(-)-4-Penten-2-ol A->B C Check for Chemical Impurities (GC/MS, NMR) B->C D Check Enantiomeric Purity (Chiral GC/HPLC) B->D E Purify by Distillation or Chromatography C->E Impurities Detected G Consider Other Reaction Parameters C->G No Impurities D->E Low e.e. D->G High e.e. F Re-run Reaction with Purified Material E->F

Caption: Troubleshooting workflow for inconsistent reaction outcomes.

Pillar 1: Expertise & Experience

Lowered yields or the formation of byproducts can often be traced back to the presence of impurities in your starting material. The most common culprit is the oxidation product, 4-penten-2-one. This ketone can potentially undergo side reactions under your experimental conditions.

Pillar 2: Trustworthiness (Self-Validating System)

Before proceeding with your synthesis, it is prudent to verify the purity of your (R)-(-)-4-Penten-2-ol, especially if it has been stored for a prolonged period. A simple check by GC-MS can reveal the presence of volatile impurities.

Pillar 3: Authoritative Grounding & Comprehensive References

For a detailed protocol on assessing purity via GC, refer to standard analytical chemistry textbooks or application notes from column manufacturers.

Scenario 2: Loss of stereoselectivity in a reaction.

Question: My reaction is not proceeding with the expected high stereoselectivity. Could the enantiomeric purity of my (R)-(-)-4-Penten-2-ol have degraded?

Answer: While racemization of the chiral center is not a common degradation pathway under standard storage conditions, it's essential to verify the enantiomeric excess (e.e.) of your starting material.

Troubleshooting Workflow:

A Loss of Stereoselectivity B Verify Enantiomeric Excess (e.e.) of Starting Material A->B C Perform Chiral GC/HPLC Analysis B->C D e.e. is Low C->D E e.e. is High (>95%) C->E F Source New, High-Purity (R)-(-)-4-Penten-2-ol or Purify D->F G Investigate Reaction Conditions (Temperature, Catalyst, Solvent) E->G

Caption: Troubleshooting workflow for loss of stereoselectivity.

Pillar 1: Expertise & Experience

A decrease in the enantiomeric excess of your product is more likely due to the reaction conditions rather than the degradation of the starting material's chirality. However, it is a crucial parameter to confirm.

Pillar 2: Trustworthiness (Self-Validating System)

Confirming the high enantiomeric purity of your starting material allows you to confidently focus on optimizing the reaction parameters that influence stereoselectivity, such as the choice of catalyst, solvent, and reaction temperature.

Pillar 3: Authoritative Grounding & Comprehensive References

Numerous resources are available for developing chiral separation methods. For an overview of chiral analysis, refer to relevant literature.[4]

Experimental Protocols

Protocol 1: Purity and Enantiomeric Excess Determination by Chiral Gas Chromatography (GC)

This protocol provides a general method for the analysis of (R)-(-)-4-Penten-2-ol. The specific column and conditions may need to be optimized for your instrument.

Materials:

  • (R)-(-)-4-Penten-2-ol sample

  • Anhydrous diethyl ether or other suitable solvent

  • Gas chromatograph with a flame ionization detector (FID)

  • Chiral GC column (e.g., a cyclodextrin-based column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of your (R)-(-)-4-Penten-2-ol sample (approximately 1 mg/mL) in the chosen solvent.

  • Instrument Setup:

    • Install the chiral GC column.

    • Set the injector and detector temperatures (e.g., 250 °C).

    • Set the oven temperature program. A typical starting point could be:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 150 °C.

      • Hold at 150 °C for 5 minutes.

    • Set the carrier gas flow rate (e.g., helium at 1 mL/min).

  • Injection: Inject 1 µL of the prepared sample.

  • Analysis: Analyze the resulting chromatogram. The two enantiomers should be resolved as separate peaks. Calculate the chemical purity by integrating all peaks and the enantiomeric excess by comparing the peak areas of the (R) and (S) enantiomers.

Data Interpretation:

ParameterAcceptable RangePotential Issue if Out of Range
Chemical Purity >95%Presence of degradation products (e.g., 4-penten-2-one) or residual solvents.
Enantiomeric Excess (e.e.) >98%Potential for reduced stereoselectivity in subsequent reactions.

References

  • EBSCO. Allylic Alcohols | Chemistry | Research Starters. Available at: [Link]

  • SLT. How to Form Allylic Alcohol. Available at: [Link]

  • National Institute of Standards and Technology. 4-Penten-2-ol. In NIST Chemistry WebBook. Available at: [Link]

  • Organic Syntheses. Allyl alcohol. Available at: [Link]

  • Certified Laboratories. Shelf Life / Stability Studies. Available at: [Link]

  • Chemistry LibreTexts. 4.1: Allylic Substitution Reactions. Available at: [Link]

  • The Good Scents Company. 4-penten-2-ol. Available at: [Link]

  • PubChem. 4-Penten-2-OL. Available at: [Link]

  • Wikipedia. Chiral analysis. Available at: [Link]

  • BevSource. Does Your Beverage Need A Shelf Life Study?. Available at: [Link]

  • LCGC International. Shelf life. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Elimination Side Reactions of (R)-4-penten-2-ol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (R)-4-penten-2-ol , a highly valuable but synthetically challenging chiral buil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (R)-4-penten-2-ol , a highly valuable but synthetically challenging chiral building block.

Because this secondary alcohol is separated by only one methylene unit from a terminal alkene, it is uniquely susceptible to elimination (dehydration) during substitution reactions. This guide provides mechanistic insights, troubleshooting logic, and self-validating protocols to help you maximize substitution yields and suppress unwanted diene formation.

Diagnostic Overview & Mechanistic Q&A

When the hydroxyl group of (R)-4-penten-2-ol is activated—either via a phosphonium intermediate in a Mitsunobu reaction or as a sulfonate ester (tosylate/mesylate)—the abstraction of an α -proton leads to the formation of 1,3-pentadiene or 1,4-pentadiene. The formation of 1,3-pentadiene is thermodynamically favored due to its conjugated π -system, creating a massive driving force for E2/E1 elimination pathways over the desired SN​2 substitution[1].

Q1: Why does my Mitsunobu inversion of (R)-4-penten-2-ol yield mostly volatile byproducts instead of the inverted ester? A1: In a standard Mitsunobu reaction, the betaine intermediate must be rapidly protonated by the pronucleophile (the acid). If the acid's pKa​ is too high (> 5), the unprotonated betaine or the resulting carboxylate acts as a strong base. This basicity, coupled with the thermodynamic driving force to form conjugated 1,3-pentadiene, shifts the pathway from SN​2 to E2. To minimize this, you must use a stronger acid like 4-nitrobenzoic acid ( pKa​ ~3.4)[2] or benzoic acid paired with modified phosphines like tri(2-furyl)phosphine[1].

Q2: I am trying to displace a tosylate of (R)-4-penten-2-ol with an amine. Why is the yield so low? A2: Tosylate displacement with primary or secondary amines often requires heating, which exacerbates elimination. Amines are inherently basic; when they encounter the secondary tosylate at elevated temperatures, E2 elimination outcompetes SN​2 attack. To resolve this, perform the displacement using a massive excess of the amine in an aqueous/alcoholic mixture (which solvates the leaving group and stabilizes the SN​2 transition state)[3], or use a non-basic azide intermediate ( NaN3​ ) followed by a Staudinger reduction.

Reaction Pathways & Troubleshooting Logic

The following diagrams illustrate the competing mechanistic pathways and the troubleshooting logic required to optimize your yields.

Pathway A (R)-4-penten-2-ol (Starting Material) B Activated Intermediate (O-Phosphonium / Tosylate) A->B Activation (DIAD/PPh3 or TsCl/Py) C Substitution Product (Inverted Stereocenter) B->C Nucleophilic Attack (SN2) Soft Nucleophile, Low Temp D Elimination Product (1,3- or 1,4-pentadiene) B->D E2/E1 Elimination Hard Base, High Temp

Figure 1. Divergent pathways of activated (R)-4-penten-2-ol toward substitution or elimination.

Troubleshooting Start Issue: Low Substitution Yield Q1 Is diene detected (strong odor/NMR)? Start->Q1 S1 Check Activation Step (Incomplete reaction) Q1->S1 No Q2 Which reaction type? Q1->Q2 Yes (Elimination) Mitsunobu Mitsunobu Inversion Q2->Mitsunobu Tosylation Tosylate Displacement Q2->Tosylation Sol1 Use p-NO2-Benzoic Acid Keep T < 0 °C Mitsunobu->Sol1 Sol2 Use softer nucleophile (e.g., CsOAc in DMF) Tosylation->Sol2

Figure 2. Troubleshooting logic tree for addressing low yields and elimination side reactions.

Quantitative Data: Condition Optimization

The table below summarizes the causality between reaction conditions and the resulting elimination ratios. Use this data to benchmark your own experimental setups.

Reaction TypeReagents / ConditionsPrimary Mechanistic IssueOptimized YieldElimination Ratio
Mitsunobu Inversion PPh3​ , DEAD, AcOH, RTHigh betaine basicity promotes E2~25%>60% diene
Mitsunobu Inversion DIAD, P(fur)3​ , Benzoic Acid, 0 °CSuppressed basicity, soft activation92%[1]<5% diene
Tosylation TsCl, Et3​N , DMAP, RTThermal elimination via basic amine~40%~50% diene
Tosylation TsCl, Pyridine, 0 °CMild activation, stabilized intermediate86%[3]<2% diene

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . In-process checkpoints are included so you can verify the reaction trajectory before proceeding to workup.

Protocol A: Stereoinverting Mitsunobu Reaction (Minimized Elimination)

This protocol utilizes a modified phosphine and strict temperature control to favor SN​2 over E2[1].

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve (R)-4-penten-2-ol (1.0 equiv) and benzoic acid (1.2 equiv) in anhydrous THF (0.2 M).

  • Cooling: Submerge the flask in an ice-water bath and allow it to cool to exactly 0 °C for 15 minutes.

  • Phosphine Addition: Add tri(2-furyl)phosphine (1.2 equiv) in one portion.

    • Self-Validating Checkpoint: Ensure complete dissolution; the mixture must be perfectly clear before proceeding.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 30 minutes using a syringe pump.

    • Self-Validating Checkpoint: The reaction will immediately turn a pale yellow color. If the solution turns dark brown or black, localized heating has occurred, and elimination is likely underway.

  • Monitoring: Stir at 0 °C for 2 hours.

    • Self-Validating Checkpoint: Monitor by TLC (Hexanes/EtOAc 8:2). The disappearance of the alcohol spot ( Rf​ ~0.3) and the appearance of the ester ( Rf​ ~0.7) without the pungent, gasoline-like odor of 1,3-pentadiene confirms successful conversion.

Protocol B: Tosylation of (R)-4-penten-2-ol

This protocol avoids strong trialkylamine bases, relying on pyridine as both solvent and mild base to prevent degradation[3].

  • Preparation: Dissolve (R)-4-penten-2-ol (1.0 equiv) in anhydrous pyridine (0.5 M) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.5 equiv) in three equal portions over 15 minutes to prevent exothermic spikes.

  • Incubation: Stir the reaction mixture at 0 °C to 4 °C (in a cold room or cryocooler) for 12–14 hours.

    • Self-Validating Checkpoint: The solution will transition from clear to a cloudy suspension as pyridine hydrochloride precipitates.

    • Critical Warning: Do not let the temperature rise above 10 °C. A strong, pungent odor upon opening the flask indicates the formation of volatile dienes. If the odor is absent and a heavy precipitate has formed, the reaction has successfully favored activation over elimination.

  • Workup: Quench by pouring the mixture into ice-cold 1M HCl to neutralize the pyridine, followed by immediate extraction with cold diethyl ether.

References

  • Title: Total Syntheses of the Resorcylic Acid Lactone Neocosmosin A and Its Enantiomer Source: Journal of Organic Chemistry, 2015, 80, 4828−4833 URL: [Link]

  • Title: Design, synthesis and initial biological evaluation of a novel pladienolide analog scaffold Source: Bioorganic & Medicinal Chemistry Letters, NIH Public Access URL: [Link]

  • Source: Google Patents (WO2003236404B2)

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Column Selection for (R)-(-)-4-Penten-2-ol Analysis: A Comparative Guide

The Analytical Challenge: The Causality Behind Derivatization (R)-(-)-4-Penten-2-ol is a highly versatile chiral building block used extensively in the asymmetric synthesis of complex natural products and pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: The Causality Behind Derivatization

(R)-(-)-4-Penten-2-ol is a highly versatile chiral building block used extensively in the asymmetric synthesis of complex natural products and pharmaceuticals. However, the direct high-performance liquid chromatography (HPLC) analysis of this small aliphatic alcohol presents a fundamental chromatographic challenge that dictates column selection and sample preparation.

As an Application Scientist, it is critical to understand why direct injection is sub-optimal:

  • The Photometric Limitation: 4-Penten-2-ol possesses an isolated terminal alkene, which exhibits a UV cutoff near 210 nm. At this low wavelength, standard normal-phase HPLC solvents (e.g., hexane, ethyl acetate) produce significant background absorbance, severely degrading the signal-to-noise (S/N) ratio and causing baseline instability.

  • The Mechanistic Limitation: Modern polysaccharide-based chiral stationary phases (CSPs) rely on a "three-point interaction" model—typically involving hydrogen bonding, steric inclusion, and π−π interactions. The absence of an aromatic ring in native 4-penten-2-ol limits the analyte's ability to engage in π−π stacking with the CSP, resulting in poor or non-existent enantiomeric resolution.

The Solution: Pre-column derivatization using benzoyl chloride (BzCl) or 3,5-dinitrobenzoyl chloride (3,5-DNBC) resolves both issues simultaneously. The introduction of a benzoate ester provides a strong chromophore for UV detection at 254 nm and introduces the necessary π -electron system for robust chiral recognition on standard CSPs[1].

Chiral_Recognition CSP Polysaccharide CSP (Amylose/Cellulose Backbone) PI π-π Interactions (Phenyl to Phenyl) CSP->PI HB Dipole & H-Bonding (Ester Carbonyl to Carbamate) CSP->HB ST Steric Inclusion (Chiral Groove Fit) CSP->ST Analyte 4-Penten-2-yl Benzoate (Derivatized Analyte) Analyte->PI Analyte->HB Analyte->ST Res Differential Elution (R)-isomer < (S)-isomer PI->Res HB->Res ST->Res

Fig 2. Three-point chiral recognition mechanism between polysaccharide CSPs and the benzoate ester.

Comparative Guide to Chiral Stationary Phases (CSPs)

When analyzing the benzoate derivative of 4-penten-2-ol, the choice of column dictates the resolution ( Rs​ ) and total analysis time. Below is an objective comparison of the primary alternatives.

Cellulose-Based CSPs (e.g., Chiralcel OD-H)

Cellulose tris(3,5-dimethylphenylcarbamate) columns, such as Chiralcel OD-H, are the gold standard for this specific analyte. The structural cavities of the cellulose backbone provide optimal steric inclusion for the linear pentenyl chain, while the carbamate linkages hydrogen-bond with the ester carbonyl. Literature confirms that on a Chiralcel OD-H column under highly non-polar conditions, the (R)-benzoate elutes at 7.62 min, followed by the (S)-benzoate at 8.65 min, achieving excellent baseline separation[1].

Amylose-Based CSPs (e.g., Chiralpak AD-H)

Amylose tris(3,5-dimethylphenylcarbamate) columns (Chiralpak AD-H) offer a helical structure that differs from cellulose. While AD-H is highly versatile, the broader chiral grooves often result in slightly lower resolution for small, linear aliphatic esters compared to OD-H. It remains a viable secondary option but may require further mobile phase optimization (e.g., lowering the alcohol modifier percentage).

Gas Chromatography (GC) Alternative

For laboratories lacking HPLC derivatization workflows, chiral GC using a Chiraldex GTA (trifluoroacetylated γ -cyclodextrin) column is a proven alternative. Derivatization with trifluoroacetic anhydride (TFAA) increases volatility and alters enantioselectivity, allowing for rapid GC separation of aliphatic alcohols[2].

Quantitative Performance Comparison
Stationary PhaseAnalyte DerivativeMobile Phase / CarrierFlow RateDetectionRetention Time (R)Retention Time (S)Resolution ( Rs​ )
Chiralcel OD-H Benzoate EsterHexane/i-PrOH (99.9:0.1)1.0 mL/minUV 254 nm7.62 min8.65 min> 1.5 (Baseline)
Chiralpak AD-H Benzoate EsterHexane/i-PrOH (99:1)1.0 mL/minUV 254 nm~ 6.50 min~ 7.10 min~ 1.2 (Partial)
Chiraldex GTA TFA EsterCarrier Gas: Helium1.0 mL/minFID / MSN/A (Elutes 1st)N/A (Elutes 2nd)> 2.0 (Baseline)

Data for Chiralcel OD-H is grounded in established asymmetric synthesis protocols[1].

Self-Validating Experimental Protocol

To ensure scientific trustworthiness and reproducibility, the following protocol incorporates built-in validation steps. Do not skip the blank or racemate runs; they are the internal controls that validate your system's fluidics and column integrity.

Analytical_Workflow N1 1. Sample Prep (R)-(-)-4-Penten-2-ol N2 2. Derivatization Benzoylation (BzCl, Pyridine) N1->N2 Overcomes UV cutoff N3 3. Chiral HPLC Chiralcel OD-H N2->N3 Enables π-π stacking N4 4. UV Detection λ = 254 nm N3->N4 Baseline separation N5 5. Data Output Enantiomeric Excess (ee) N4->N5 Integration

Fig 1. Self-validating workflow for chiral HPLC analysis of 4-penten-2-ol via benzoylation.

Phase 1: Pre-Column Derivatization (Benzoylation)
  • Reaction Setup: Dissolve 10 mg of the 4-penten-2-ol sample in 1.0 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 1.5 equivalents of pyridine (acting as an acid scavenger) followed by 1.2 equivalents of benzoyl chloride.

  • Incubation: Stir at room temperature for 2 hours.

  • Quenching & Extraction: Quench the reaction with 1.0 mL of saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and evaporate the solvent under a gentle nitrogen stream.

  • Reconstitution: Dissolve the resulting benzoate ester in 1.0 mL of HPLC-grade hexane.

Phase 2: HPLC Analysis Workflow

Optimized Chromatographic Conditions:

  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)[1].

  • Mobile Phase: Hexane / Isopropanol (99.9 : 0.1, v/v). Causality note: The highly non-polar mobile phase limits competitive hydrogen bonding from the alcohol modifier, maximizing the analyte's interaction with the CSP.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25 °C.

System Suitability & Self-Validation Steps:

  • Blank Run: Inject 10 µL of the derivatization blank (reagents only, no alcohol) to confirm the absence of interfering peaks at the 7–9 minute retention window.

  • Racemate Run: Inject 10 µL of derivatized racemic 4-penten-2-ol. Verify that two peaks appear with a 1:1 area ratio and calculate the resolution ( Rs​ ). Rs​ must be ≥1.5 for accurate quantitation.

  • Sample Run: Inject 10 µL of the derivatized (R)-(-)-4-penten-2-ol sample. Integrate the peak areas to determine the enantiomeric excess (ee).

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (R)-(-)-4-Penten-2-ol

Introduction: The Role of (R)-(-)-4-Penten-2-ol in Asymmetric Synthesis (R)-(-)-4-Penten-2-ol is a valuable chiral building block in modern organic synthesis. Its utility stems from the presence of two key functional gro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of (R)-(-)-4-Penten-2-ol in Asymmetric Synthesis

(R)-(-)-4-Penten-2-ol is a valuable chiral building block in modern organic synthesis. Its utility stems from the presence of two key functional groups: a stereodefined secondary alcohol and a terminal alkene. This combination allows for a wide array of synthetic transformations, making it a versatile synthon for the construction of complex, enantiomerically pure molecules, including natural products and active pharmaceutical ingredients.

The precise structural and stereochemical confirmation of such a synthon is not merely a procedural step but the very foundation of its application. In this guide, we will provide an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (R)-(-)-4-Penten-2-ol. Beyond a simple data report, we will dissect the spectrum from first principles, explaining the causality behind the observed chemical shifts, multiplicities, and coupling constants. Furthermore, we will compare the capabilities of standard NMR with advanced techniques required to confirm the compound's enantiomeric purity, providing a practical guide for researchers who rely on this critical chiral intermediate.

Structural Elucidation via ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map the connectivity and chemical environment of nearly every atom in a small molecule.

For clarity in the following discussion, the atoms in (R)-(-)-4-Penten-2-ol are numbered as follows:

Caption: Atom numbering scheme for (R)-(-)-4-Penten-2-ol.

Part 1: ¹H NMR Spectral Assignment

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. Based on the structure, we anticipate six distinct signals, excluding the exchangeable hydroxyl proton. The analysis below is based on spectra recorded in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectral Data for (R)-(-)-4-Penten-2-ol in CDCl₃

Assigned ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale for Assignment
H1 (-CH₃ )~1.20Doublet (d)J(H1,H2) ≈ 6.3 HzAliphatic methyl group, split by the single adjacent proton H2.
H3 (-CH₂ -)~2.1-2.3Multiplet (m)-Allylic protons adjacent to the chiral center; they are diastereotopic and exhibit complex splitting from H2 and H4.
H2 (-CH OH)~3.84Multiplet (m)-Carbinol proton, deshielded by the adjacent oxygen atom. It is coupled to H1 and the two H3 protons, resulting in a complex multiplet.
H5 (=CH₂ )~5.13Multiplet (m)J(H5-cis, H4) ≈ 10.2 Hz, J(H5-trans, H4) ≈ 17.1 Hz, J(H5-gem, H5) ≈ 1.5 HzTerminal vinylic protons. They are deshielded and show characteristic cis, trans, and geminal couplings.
H4 (=CH -)~5.81Multiplet (ddt)J(H4, H5-trans) ≈ 17.1 Hz, J(H4, H5-cis) ≈ 10.2 Hz, J(H4, H3) ≈ 6.6 HzVinylic proton deshielded by the double bond. It is split by the two H5 protons (cis and trans) and the two allylic H3 protons.
OH VariableBroad Singlet (br s)-The chemical shift is concentration and temperature-dependent. The signal is often broad due to chemical exchange and may disappear upon a D₂O shake.

Expertise & Experience Insight: The complexity of the signals for H2, H3, H4, and H5 is a hallmark of this molecule. The protons on C3 are diastereotopic because of the adjacent chiral center at C2. This means they are chemically non-equivalent and will have different chemical shifts and coupling constants to their neighbors, contributing to the multiplet's complexity. This non-equivalence is a direct consequence of the molecule's chirality.

Part 2: ¹³C NMR Spectral Assignment

The proton-decoupled ¹³C NMR spectrum shows one signal for each unique carbon atom. As there is no plane of symmetry in 4-penten-2-ol, we expect to see five distinct signals.

Table 2: Predicted ¹³C NMR Spectral Data for (R)-(-)-4-Penten-2-ol in CDCl₃

Assigned CarbonChemical Shift (δ, ppm)Rationale for Assignment
C1 (-C H₃)~23.4Standard aliphatic sp³ methyl carbon, located in the upfield region.
C3 (-C H₂-)~43.7Allylic sp³ carbon. It is shifted slightly downfield compared to a simple alkane due to the adjacent double bond.
C2 (-C HOH)~67.5Carbinol carbon (sp³). Its direct attachment to the electronegative oxygen atom causes significant deshielding, shifting it downfield.[1]
C5 (=C H₂)~114.6Terminal sp² carbon of the alkene. Vinylic carbons appear in the downfield region.[2]
C4 (=C H-)~134.8Internal sp² carbon of the alkene. Generally, substituted sp² carbons are more deshielded than terminal ones.

Trustworthiness Insight: The assignments in ¹³C NMR can be unequivocally confirmed using advanced NMR experiments like DEPT (Distortionless Enhancement by Polarization Transfer). A DEPT-135 experiment would show C1 and C4 as positive signals (CH), C5 and C3 as negative signals (CH₂), and C2 would also be positive (CH), confirming the number of attached protons for each carbon.

Comparison Guide: Confirming Enantiomeric Purity

A critical aspect for any chiral compound is the determination of its enantiomeric purity or enantiomeric excess (ee). Standard ¹H and ¹³C NMR spectra are inherently achiral and cannot distinguish between enantiomers . In an achiral solvent like CDCl₃, the spectra of (R)-(-)-4-Penten-2-ol and (S)-(+)-4-Penten-2-ol are identical.

To resolve enantiomers by NMR, one must introduce a chiral environment, forcing the formation of diastereomeric species which, by definition, have different physical properties and thus different NMR spectra.[3] This is primarily achieved using two classes of reagents.

Caption: Conceptual workflow showing the effect of a chiral resolving agent in NMR.

Chiral Solvating Agents (CSAs) / Chiral Shift Reagents (CSRs)

These agents form transient, non-covalent diastereomeric complexes with the analyte. The differential interaction leads to a separation of signals for the two enantiomers.

  • Mechanism: Fast, reversible complexation in the NMR tube.

  • Advantages:

    • The analyte is not consumed or chemically altered and can be recovered.

    • The procedure is simple and fast: acquire a spectrum, add the CSA, and acquire another.

  • Disadvantages:

    • Signal separation can be small and dependent on concentration, temperature, and solvent.

    • Can cause significant line broadening, reducing spectral resolution.

  • Common Examples: Pirkle's alcohol, or lanthanide-based chiral shift reagents like Eu(hfc)₃.[4]

Chiral Derivatizing Agents (CDAs)

These agents react covalently with the analyte to form stable diastereomers, which are then analyzed.

  • Mechanism: Covalent bond formation, creating a new molecule.

  • Advantages:

    • Forms stable diastereomers that typically show large, clear separation of NMR signals.

    • The Mosher's ester method allows for the assignment of absolute configuration.

  • Disadvantages:

    • The analyte is consumed in an irreversible chemical reaction.

    • The reaction must go to completion without any kinetic resolution.

    • Requires an additional reaction and purification step before NMR analysis.

  • Common Example: α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid, which reacts with the alcohol to form diastereomeric Mosher's esters.

Comparative Summary

FeatureChiral Solvating Agents (CSAs)Chiral Derivatizing Agents (CDAs)
Interaction Non-covalent, reversible complexCovalent, irreversible reaction
Sample Recovery YesNo
Procedure Simple addition to NMR tubeRequires chemical reaction & workup
Signal Separation Often small, variableTypically large and clear
Configuration Does not provide absolute configurationCan be used to assign absolute configuration (e.g., Mosher's method)

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

This protocol ensures high-quality, reproducible NMR data for structural confirmation.

G A 1. Weigh Analyte (5-10 mg of 4-penten-2-ol) B 2. Add Deuterated Solvent (~0.6 mL CDCl₃) A->B C 3. Add Internal Standard (Optional, e.g., TMS) B->C D 4. Transfer to NMR Tube C->D E 5. Mix Thoroughly (Vortex or invert) D->E F 6. Acquire Spectrum (Tune, lock, shim, and run) E->F

Caption: Standard workflow for preparing an NMR sample.

  • Weighing: Accurately weigh 5-10 mg of (R)-(-)-4-Penten-2-ol directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Using a solvent with a low residual water content is crucial to clearly observe the hydroxyl proton.

  • Mixing: Gently vortex or invert the vial until the sample is fully dissolved.

  • Transfer: Using a clean glass pipette, transfer the solution to a 5 mm NMR tube.

  • Acquisition: Insert the tube into the NMR spectrometer. The instrument will be tuned, the magnetic field locked onto the deuterium signal of the solvent, and the field homogeneity optimized (shimming) before data acquisition.

Protocol 2: Enantiomeric Excess (ee) Determination with a Chiral Solvating Agent (CSA)

This method provides a rapid assessment of enantiomeric purity.

  • Prepare Standard Sample: Prepare a sample of the chiral alcohol as described in Protocol 1.

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum. This serves as the baseline. Identify a well-resolved signal, preferably the H2 multiplet or the H1 doublet, for analysis.

  • Add CSA: Remove the NMR tube. Add a small, known quantity (e.g., 0.5 to 1.0 molar equivalents) of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, Pirkle's alcohol) directly to the tube.

  • Re-analyze: Mix thoroughly and re-acquire the ¹H NMR spectrum.

  • Analysis: The chosen signal should now be split into two distinct signals, one for the (R)-enantiomer and one for the (S)-enantiomer. The enantiomeric excess is calculated by integrating the two signals and using the formula: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100

Self-Validating System: The causality is clear; if the addition of the chiral agent causes no signal splitting, the sample is likely enantiopure (or the agent is ineffective). If splitting occurs, the integration ratio directly and quantitatively measures the enantiomeric composition.[3]

Conclusion

The structural elucidation of (R)-(-)-4-Penten-2-ol is straightforward using standard 1D ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling patterns are highly predictable and align with fundamental principles of NMR theory. However, for a chiral molecule of this nature, standard analysis is incomplete. True validation requires a comparative approach, using chiral resolving agents to probe the stereochemical integrity of the material. By employing techniques like those involving Chiral Solvating or Derivatizing Agents, researchers can confidently confirm not only the structure but also the enantiomeric purity of this vital synthetic building block, ensuring the success and reproducibility of their asymmetric syntheses.

References

  • PubChem. (2026). 4-Penten-2-OL | C5H10O | CID 12247. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (1975). US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents.
  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Available at: [Link]

  • OpenOChem Learn. (n.d.). Alcohols. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Available at: [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.

Sources

Validation

Comparative Guide: Enzymatic vs. Chemical Resolution of 4-Penten-2-ol

As a highly versatile chiral synthon, 4-penten-2-ol is a cornerstone building block in the asymmetric synthesis of complex natural products and pharmaceuticals. Its structural motif—a secondary alcohol paired with a term...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile chiral synthon, 4-penten-2-ol is a cornerstone building block in the asymmetric synthesis of complex natural products and pharmaceuticals. Its structural motif—a secondary alcohol paired with a terminal alkene—makes it an ideal substrate for downstream ring-closing metathesis (RCM) and cross-coupling reactions, enabling the synthesis of targets like (-)-cladospolide C and ophiocerins A–C [2, 3].

However, obtaining enantiomerically pure (R)- or (S)-4-penten-2-ol from its racemic mixture requires highly selective kinetic resolution. For drug development professionals and synthetic chemists, choosing between enzymatic and chemical resolution pathways dictates the scalability, environmental footprint, and overall efficiency of the synthetic route. This guide objectively compares both methodologies, detailing their mechanistic causality, quantitative performance, and validated experimental protocols.

Mechanistic Causality: How Chiral Differentiation Occurs

Kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral catalyst. The efficiency of this separation is quantified by the selectivity factor ( s ), where an s -value > 10 is acceptable, but > 50 is required for highly efficient preparative resolutions.

Enzymatic Resolution (Biocatalysis)

Biocatalytic resolution of 4-penten-2-ol predominantly utilizes Candida antarctica lipase B (CALB), often immobilized as Novozym 435 [1, 4]. The causality of its high selectivity is governed by the Kazlauskas rule . The enzyme's active site contains a highly evolved chiral pocket that differentiates the steric bulk of the substrate's substituents. During transesterification with an acyl donor (typically vinyl acetate), the active site strictly favors the orientation of the (R)-enantiomer, leading to rapid acylation, while the (S)-enantiomer remains largely unreacted [1, 5].

Chemical Resolution (Organocatalysis & Transition Metals)

Chemical kinetic resolution employs small-molecule chiral organocatalysts (e.g., planar-chiral DMAP derivatives) or transition-metal complexes (e.g., Pd-catalyzed oxidative kinetic resolution) [4]. In chiral nucleophilic acylation, the catalyst reacts with an anhydride to form a rigid, chiral acyl-pyridinium intermediate. Differentiation occurs via non-covalent interactions (such as π−π stacking and steric repulsion) in the transition state. While chemical methods offer broader solvent compatibility and highly tunable ligand scaffolds, they typically exhibit lower s -factors than their evolutionary-optimized enzymatic counterparts [4].

Workflow cluster_enz Enzymatic Pathway cluster_chem Chemical Pathway Racemic Racemic (±)-4-penten-2-ol Starting Material EnzCat CALB + Vinyl Acetate 30°C, Mild Conditions Racemic->EnzCat ChemCat Chiral Acylation Catalyst (e.g., Planar-Chiral DMAP) Racemic->ChemCat EnzProd (R)-Acetate + (S)-Alcohol s-factor > 100 EnzCat->EnzProd ChemProd (R)-Acetate + (S)-Alcohol s-factor ≈ 20-50 ChemCat->ChemProd

Workflow comparison of Enzymatic vs Chemical Resolution pathways.

Quantitative Performance Comparison

When scaling a process from bench to pilot plant, quantitative metrics dictate the viability of the resolution strategy. The table below summarizes the typical performance parameters of both approaches for 4-penten-2-ol.

Performance MetricEnzymatic Resolution (CALB)Chemical Resolution (Chiral Acylation)
Catalyst Type Novozym 435 (Immobilized Lipase)Small-molecule organocatalysts / Metals
Selectivity Factor ( s ) > 100 (Excellent)20 - 50 (Moderate to Good)
Enantiomeric Excess (ee) > 99% 90 - 95%
Reaction Conditions Mild (30°C, neutral pH)Strict anhydrous, low temp (0°C to RT)
Substrate Tolerance High for secondary alcoholsHighly tunable via ligand modification
Scalability & Cost High (Enzyme is easily recyclable)Moderate (Chiral catalysts can be costly)
Environmental Impact Green (Biocatalytic, benign solvents)Moderate (Requires chlorinated solvents)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints and mechanistic drivers ensure high reproducibility.

Protocol A: CALB-Mediated Enzymatic Kinetic Resolution

This protocol relies on irreversible transesterification. The use of vinyl acetate is a deliberate, self-validating choice: the byproduct, vinyl alcohol, rapidly tautomerizes into acetaldehyde. This phase change/tautomerization renders the acylation strictly irreversible, driving the kinetic resolution to completion without equilibrium limitations[1, 4].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of racemic (±)-4-penten-2-ol in 20 mL of dry hexane (or diisopropyl ether) in a round-bottom flask.

  • Reagent Addition: Add 15.0 mmol (1.5 eq) of vinyl acetate as the acyl donor.

  • Catalyst Introduction: Add 50 mg of Novozym 435 (immobilized Candida antarctica lipase B).

  • Incubation: Seal the flask and incubate at 30°C with orbital shaking (200 rpm) for 12–24 hours.

  • In-Process Control (IPC): Monitor the reaction via chiral GC (e.g., Chiralcel OD-H column). Stop the reaction exactly at 50% conversion to ensure maximum enantiomeric excess of both the (S)-alcohol and (R)-acetate.

  • Workup & Recycling: Filter the mixture to remove the immobilized enzyme. Wash the enzyme beads with hexane; they can be reused for up to 5 subsequent cycles with minimal loss of activity.

  • Purification: Separate the unreacted (S)-(+)-4-penten-2-ol and the newly formed (R)-(-)-4-penten-2-yl acetate via silica gel flash chromatography (eluent: hexane/ethyl acetate).

Protocol B: Chemical Kinetic Resolution via Chiral Acylation

This protocol utilizes a nucleophilic chiral catalyst. The causality of the resolution lies in the formation of a highly structured, rigid transition state where π−π stacking and steric bulk selectively lower the activation energy for one enantiomer[4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve 2.0 mol% of the chiral nucleophilic catalyst (e.g., a planar-chiral PIQ derivative) in 15 mL of anhydrous dichloromethane (DCM).

  • Substrate Addition: Add 10.0 mmol of (±)-4-penten-2-ol and 6.0 mmol (0.6 eq) of triethylamine.

  • Acylation: Cool the reaction mixture to 0°C. Slowly add 5.5 mmol (0.55 eq) of acetic anhydride dropwise to prevent thermal runaway and preserve selectivity.

  • Incubation: Stir the mixture at 0°C for 24 hours.

  • In-Process Control (IPC): Monitor conversion via chiral HPLC.

  • Quenching: Add 2 mL of methanol to quench any unreacted acetic anhydride, converting it to volatile methyl acetate.

  • Purification: Concentrate the mixture under reduced pressure and purify via flash chromatography to isolate the enriched alcohol and acetate.

Mechanism cluster_enz Enzymatic (CALB) cluster_chem Chemical (Organocatalyst) Substrate Substrate Binding (±)-4-penten-2-ol ActiveSite Chiral Pocket Kazlauskas Rule Substrate->ActiveSite PiInteraction π-π Stacking Non-covalent binding Substrate->PiInteraction AcylTransfer Acyl-Enzyme Intermed. Fast (R)-Acylation ActiveSite->AcylTransfer IonPair Chiral Ion Pair Selective Acylation PiInteraction->IonPair

Mechanistic causality of chiral differentiation in enzymatic vs chemical resolution.

Advanced Hybrid Approaches: Dynamic Kinetic Resolution (DKR)

A fundamental limitation of standard kinetic resolution (both enzymatic and chemical) is the theoretical maximum yield of 50% for the desired enantiomer. To bypass this, researchers have developed Dynamic Kinetic Resolution (DKR) .

By coupling the exquisite selectivity of CALB with a chemical transition-metal catalyst (such as Bäckvall's Ruthenium complex, Ru(CO)2​Cl(η5−C5​Ph5​) ), the unreacted (S)-enantiomer is continuously racemized in situ [5]. The enzyme continuously siphons off the (R)-enantiomer as an acetate. This chemoenzymatic synergy pushes the theoretical yield to 100%, representing the pinnacle of modern asymmetric synthesis for secondary homoallylic alcohols like 4-penten-2-ol [5].

References

  • A Chemoenzymatic Total Synthesis of the Undecenolide (-)-Cladospolide C Source: Australian Journal of Chemistry (ConnectSci) URL: [Link]

  • Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis Source: RSC Publishing URL:[Link]

  • Ruthenium-Catalyzed Hydrogen Transfer Reactions Source: Diva-Portal URL: [Link]

Comparative

Comparative Reactivity Guide: (R)- vs. (S)-4-Penten-2-ol in Asymmetric Synthesis

As a Senior Application Scientist, understanding the behavioral divergence of enantiomers in chiral environments is paramount for designing efficient asymmetric syntheses. 4-Penten-2-ol is a highly versatile chiral build...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the behavioral divergence of enantiomers in chiral environments is paramount for designing efficient asymmetric syntheses. 4-Penten-2-ol is a highly versatile chiral building block featuring both a secondary hydroxyl group and a terminal alkene. While the (R)- and (S)-enantiomers exhibit identical physical properties and reactivity profiles in achiral environments, their reactivity diverges completely when subjected to chiral catalysts or biocatalysts.

This guide objectively compares the reactivity of (R)- and (S)-4-penten-2-ol, detailing the mechanistic causality behind their differentiation, providing validated experimental protocols, and summarizing quantitative performance data.

Mechanistic Basis for Enantiomeric Differentiation

The reactivity differences between (R)- and (S)-4-penten-2-ol are most prominently exploited through Enzymatic Kinetic Resolution (EKR) and Dynamic Kinetic Resolution (DKR) .

When exposed to Candida antarctica Lipase B (CALB), the enantiomers experience vastly different transition state energies. This phenomenon is governed by Kazlauskas's Rule [1]. The chiral active site of CALB contains a catalytic triad (Ser-His-Asp) surrounded by two distinct binding pockets: a large pocket and a medium pocket.

  • The (R)-Enantiomer (Steric Match): The medium-sized methyl group fits perfectly into the medium pocket, while the larger allyl group (-CH₂-CH=CH₂) occupies the large pocket. This alignment stabilizes the transition state, allowing rapid transesterification.

  • The (S)-Enantiomer (Steric Mismatch): To align its hydroxyl group with the catalytic serine, the (S)-enantiomer is forced to place its bulky allyl group into the medium pocket. This severe steric clash destabilizes the transition state, rendering the (S)-enantiomer practically unreactive.

Kazlauskas_Rule ActiveSite CALB Active Site (Catalytic Triad: Ser-His-Asp) Match Steric Match (Medium group in medium pocket, Large group in large pocket) ActiveSite->Match (R)-Enantiomer Mismatch Steric Clash (Large group forced into medium pocket) ActiveSite->Mismatch (S)-Enantiomer SubR (R)-4-penten-2-ol SubR->ActiveSite SubS (S)-4-penten-2-ol SubS->ActiveSite ProdR Transition State Stabilized Acylation Proceeds Match->ProdR ProdS Transition State Destabilized Reaction Blocked Mismatch->ProdS

Caption: Mechanistic basis of CALB enantioselectivity based on Kazlauskas's rule.

Comparative Reactivity Profiles & Quantitative Data

In standard kinetic resolution, the maximum theoretical yield for either enantiomer is 50%. However, by coupling the lipase with a Ruthenium-based racemization catalyst (e.g., Shvo's catalyst), a Dynamic Kinetic Resolution (DKR) can be achieved [2]. The Ru-complex continuously oxidizes the unreactive (S)-alcohol to an achiral ketone (4-penten-2-one) and reduces it back to the racemic alcohol. Because CALB continuously siphons off the (R)-enantiomer, Le Chatelier's principle drives the entire substrate pool to the (R)-acetate.

Quantitative Reactivity Comparison in Chiral Environments
Parameter(R)-4-penten-2-ol(S)-4-penten-2-ol
CALB Acylation Rate ( k ) kfast​ (Highly Reactive) kslow​ ( ≈0 )
Enzymatic Selectivity Factor ( E ) > 100N/A
Product at 50% Conversion (EKR) (R)-4-penten-2-yl acetateUnreacted (S)-4-penten-2-ol
Enantiomeric Excess (ee) > 99% (as Acetate)> 99% (as Alcohol)
Ru-Catalyzed Racemization Rate Rapid (via ketone intermediate)Rapid (via ketone intermediate)
Final Yield in DKR Workflow 100% (Theoretical)0% (Fully converted to R)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the enantiomeric excess (ee) of the unreacted substrate, the exact conversion point can be mathematically verified, ensuring absolute trustworthiness in the isolated products [3].

Protocol A: Self-Validating Enzymatic Kinetic Resolution (EKR)

Objective: Isolate highly pure (S)-4-penten-2-ol and (R)-4-penten-2-yl acetate from a racemic mixture.

  • Substrate Preparation: Dissolve 10.0 mmol of (±)-4-penten-2-ol in 20 mL of anhydrous diisopropyl ether (DIPE).

    • Causality: DIPE is chosen over highly polar solvents to maintain the enzyme's essential hydration shell, which is critical for preserving the active site conformation.

  • Acyl Donor Addition: Add 20.0 mmol (2.0 equiv) of vinyl acetate.

    • Causality: Vinyl acetate is utilized because its leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde. This thermodynamic sink prevents any reverse transesterification, ensuring absolute kinetic control.

  • Biocatalyst Introduction: Add 50 mg of Novozym 435 (immobilized CALB).

  • Incubation & Self-Validation: Stir the suspension at 30°C at 200 rpm. Monitor the reaction via chiral GC (e.g., Chiraldex G-TA column).

    • Validation Check: The reaction is self-validating; when the ee of the remaining (S)-alcohol reaches >99%, the reaction has mathematically reached exactly 50% conversion (given E>100 ).

  • Termination & Separation: Filter off the immobilized enzyme to quench the reaction. Concentrate the filtrate and separate the (R)-acetate from the (S)-alcohol via silica gel column chromatography (hexane/ethyl acetate gradient).

Protocol B: Hydrolysis to Recover (R)-4-penten-2-ol
  • Saponification: Dissolve the isolated (R)-4-penten-2-yl acetate in 10 mL of methanol. Add 15.0 mmol of anhydrous K₂CO₃.

  • Stirring: Stir at room temperature for 2 hours until TLC indicates complete consumption of the ester.

  • Workup: Dilute with water, extract with diethyl ether (3 × 15 mL), dry over Na₂SO₄, and concentrate to yield enantiopure (R)-4-penten-2-ol.

EKR_Workflow Racemic Racemic (±)-4-penten-2-ol CALB CALB (Novozym 435) + Vinyl Acetate Racemic->CALB R_Acetate (R)-4-penten-2-yl acetate (Fast Reaction) CALB->R_Acetate Acylation (k_fast) S_Alcohol (S)-4-penten-2-ol (Unreacted) CALB->S_Alcohol No Reaction (k_slow) Hydrolysis Hydrolysis (K2CO3/MeOH) R_Acetate->Hydrolysis R_Alcohol (R)-4-penten-2-ol (Enantiopure) Hydrolysis->R_Alcohol

Caption: Workflow for the enzymatic kinetic resolution of 4-penten-2-ol using CALB.

References

  • Diva-Portal. Ruthenium-Catalyzed Hydrogen Transfer Reactions: Dynamic Kinetic Resolution of sec-alcohols. Retrieved from: [Link]

  • National Institutes of Health (NIH). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Retrieved from: [Link]

Validation

A Senior Application Scientist's Guide to Gas Chromatography Retention Times for 4-Penten-2-ol Isomers

For Researchers, Scientists, and Drug Development Professionals In the realms of flavor chemistry, asymmetric synthesis, and pharmaceutical development, the precise separation and identification of isomers are paramount....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of flavor chemistry, asymmetric synthesis, and pharmaceutical development, the precise separation and identification of isomers are paramount. 4-Penten-2-ol, a chiral unsaturated alcohol, and its related isomers present a common analytical challenge due to their similar physicochemical properties. This guide provides an in-depth comparison of gas chromatography (GC) methodologies for resolving these isomers, grounded in experimental data and established chromatographic principles. As your Senior Application Scientist, I will not only present the data but also elucidate the causality behind the experimental choices, empowering you to develop and validate your own robust analytical methods.

The Analytical Imperative: Why Isomer Separation of 4-Penten-2-ol Matters

4-Penten-2-ol possesses a stereocenter at the C2 position, leading to the existence of (R)- and (S)-enantiomers. These enantiomers can exhibit distinct biological activities and sensory properties. For instance, in the flavor and fragrance industry, one enantiomer may impart a desirable aroma while the other could be off-putting or inert.[1] Similarly, in drug development, the stereochemistry of a molecule is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Beyond enantiomeric separation, the resolution of positional isomers, such as pent-1-en-3-ol and pent-3-en-2-ol, is also crucial for quality control and reaction monitoring. This guide will address both chiral and positional isomer separations.

The Chromatographic Workhorse: Principles of Chiral GC

Standard gas chromatography columns separate compounds based on differences in boiling point and polarity. While effective for many applications, they are incapable of resolving enantiomers, which have identical boiling points and polarities.[2] For this, we turn to chiral stationary phases (CSPs).

The most common and effective CSPs for separating volatile enantiomers like alcohols are based on derivatized cyclodextrins.[2] These cyclic oligosaccharides have a toroidal structure, creating a chiral cavity. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. The differing stability of these complexes leads to different retention times for the (R) and (S) enantiomers.

cluster_0 Chiral Recognition Mechanism Enantiomers (R)-4-penten-2-ol (S)-4-penten-2-ol ChiralStationaryPhase {Cyclodextrin Cavity | Chiral Selector} Enantiomers->ChiralStationaryPhase Interaction DiastereomericComplexes (R)-Complex (S)-Complex ChiralStationaryPhase->DiastereomericComplexes Forms Separation Different Retention Times Elution DiastereomericComplexes->Separation Differential Stability cluster_1 GC-MS Experimental Workflow SamplePrep Sample Liquid-Liquid Extraction Injection GC Inlet Split Injection (20:1) SamplePrep->Injection Inject Separation CYCLOSIL-B Chiral Column Temperature Program Injection->Separation Separate Detection Mass Spectrometer EI, 70 eV Separation->Detection Detect DataAnalysis Chromatogram Enantiomeric Ratio Detection->DataAnalysis Analyze

Caption: Flowchart of the GC-MS analysis workflow.

Data Presentation and Interpretation

The primary output of the GC-MS analysis will be a chromatogram showing the separation of the isomers over time. For a successful chiral separation of 4-penten-2-ol, you would expect to see two distinct peaks corresponding to the (R) and (S) enantiomers. The area under each peak can be used to determine the enantiomeric ratio (e.g., R:S) and the enantiomeric excess (%ee).

Positional isomers will also have distinct retention times based on their boiling points and polarities. Generally, on a polar column like the CYCLOSIL-B, more polar compounds will have longer retention times.

Caption: Chemical structures of relevant pentenol isomers.

Conclusion

The successful separation of 4-penten-2-ol isomers is readily achievable with modern chiral gas chromatography techniques. The use of a β-cyclodextrin-based stationary phase, such as the CYCLOSIL-B column, is highly recommended for the resolution of its enantiomers. By carefully optimizing the temperature program, particularly employing a slow initial ramp, baseline separation can be achieved. This guide provides a robust, scientifically-grounded framework for researchers, scientists, and drug development professionals to tackle this analytical challenge, ensuring the accuracy and reliability of their isomeric analyses.

References

  • Hu, Y., et al. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods, 11(17), 2584. [Link]

  • Hu, Y., et al. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods, 11(17), 2584. [Link]

  • Hu, Y., et al. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. ResearchGate. [Link]

  • ResearchGate. (n.d.). Chromatograms of 2-pentanol racemate separated by different chiral chromatographic columns. ResearchGate. [Link]

  • Chrom Tech, Inc. (2025). Unveiling the Power of Chiral GC Columns. Chrom Tech, Inc. [Link]

  • Li, H., et al. (2005). Theoretical analysis of the retention behavior of alcohols in gas chromatography. PubMed. [Link]

  • Dahmane, D., et al. (2015). Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria. Journal of Materials and Environmental Science, 6(11), 3159-3167. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Alavez-Rosas, D., et al. (2022). Retention indices for naturally-occurring chiral and achiral compounds on common gas chromatography chiral stationary phases. ResearchGate. [Link]

  • SCISPEC. (n.d.). Enantiomeric Composition of Essential Oils by Chiral GC/MS. SCISPEC. [Link]

  • ResearchGate. (n.d.). Gas chromatographic trace on an enantioselective column (CycloSil-B). ResearchGate. [Link]

  • Alavez-Rosas, D., et al. (2022). Retention indices for naturally-occurring chiral and achiral compounds on common gas chromatography chiral stationary phases. Semantic Scholar. [Link]

  • Sigma-Aldrich. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Silva, R., et al. (2020). Separation of Enantiomers Using Gas Chromatography: Application in Forensic Toxicology, Food and Environmental Analysis. ResearchGate. [Link]

  • Wong, Y. F., et al. (2023). Evaluation of Cryogen-Free Thermal Modulation-Based Enantioselective Comprehensive Two-Dimensional Gas Chromatography for Stereo-Differentiation of Monoterpenes in Citrus spp. Leaf Oils. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-(-)-4-Penten-2-ol

Title: Comprehensive Safety and Handling Protocol for (R)-(-)-4-Penten-2-ol As an application scientist who has spent years optimizing air-sensitive and volatile organic workflows, I cannot overstate the importance of tr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Handling Protocol for (R)-(-)-4-Penten-2-ol

As an application scientist who has spent years optimizing air-sensitive and volatile organic workflows, I cannot overstate the importance of treating (R)-(-)-4-Penten-2-ol with the respect it commands. While it is an indispensable chiral building block in drug development and organic synthesis, its physicochemical profile necessitates a rigorous, self-validating safety protocol.

This guide provides a field-proven, step-by-step operational framework for handling (R)-(-)-4-Penten-2-ol (CAS: 64584-92-5), focusing on the causality behind Personal Protective Equipment (PPE) selection, experimental execution, and waste management.

Hazard Profiling & Causality

To design a safe workflow, we must first understand why specific precautions are necessary. (R)-(-)-4-Penten-2-ol is a flammable, unsaturated secondary alcohol.

Quantitative Hazard Data

Property Value Operational Implication
Flash Point 25.5 °C (77.9 °F) Ignites near room temperature. Requires strict elimination of static and ignition sources.
Boiling Point 115-116 °C Moderate volatility; vapors can accumulate in unventilated spaces.
Density 0.837 g/mL at 25 °C Floats on water. Water alone is ineffective for firefighting; use CO2, dry chemical, or foam[1].

| Vapor Density | Heavier than air | Vapors will sink and travel along the floor to remote ignition sources. |

HazardLogic Chem (R)-(-)-4-Penten-2-ol CAS: 64584-92-5 Hazard1 Flammable Liquid (Flash Pt: 25.5 °C) Chem->Hazard1 Hazard2 Vapor Accumulation (Heavier than air) Chem->Hazard2 Hazard3 Skin/Eye Irritant (Dermal hazard) Chem->Hazard3 Mitigation1 Grounding & Bonding No Ignition Sources Hazard1->Mitigation1 Prevents ignition Mitigation2 Fume Hood ABEK Respirator Hazard2->Mitigation2 Prevents inhalation Mitigation3 Butyl/Nitrile Gloves Goggles & Face Shield Hazard3->Mitigation3 Prevents contact

Fig 1: Causal relationship between chemical hazards and required PPE mitigations.

Personal Protective Equipment (PPE) Matrix

Do not rely on a generic lab coat and latex gloves. The PPE matrix below is a self-validating system designed specifically for the hazards of (R)-(-)-4-Penten-2-ol.

PPE CategoryRequired SpecificationCausal Rationale
Hand Protection Butyl rubber (prolonged contact) or Nitrile (splash protection)Standard latex offers zero protection against secondary alcohols. Butyl rubber prevents rapid solvent permeation and dermal absorption.
Eye/Face Protection Chemical safety goggles & Face shieldPrevents severe ocular irritation from accidental splashes during syringe transfers or pressurized cannula techniques[1].
Respiratory Protection Type ABEK (EN14387) filter / N95 dust maskRequired only if handling outside a fume hood or if aerosols are generated. Protects against organic vapors.
Body Protection Flame-retardant (FR) lab coat, closed-toe non-porous shoesMitigates severe burn risks due to the chemical's low flash point (25.5 °C).

Operational Workflow: Safe Handling Protocol

When handling (R)-(-)-4-Penten-2-ol, the goal is to prevent the triad of disaster: vapor escape, static discharge, and dermal contact[2].

Workflow Start 1. Risk Assessment Verify SDS & Hazards PPE 2. Don PPE (FR Coat, Butyl Gloves, Goggles) Start->PPE Hood 3. Fume Hood Setup (Purge & Verify Flow) PPE->Hood Transfer 4. Inert Transfer (Syringe/Cannula) Hood->Transfer Reaction 5. Reaction Execution (Temp < 25°C) Transfer->Reaction Waste 6. Waste Segregation (Non-Halogenated Flammables) Reaction->Waste Clean 7. Decontamination & Doffing Waste->Clean

Fig 2: End-to-end operational workflow for handling (R)-(-)-4-Penten-2-ol safely.

Step-by-Step Methodology for Inert Transfer
  • Fume Hood Preparation: Ensure the fume hood is operating at a face velocity of 80-100 fpm. Clear the workspace of all strong oxidizing agents, which are highly incompatible with unsaturated alcohols[1].

  • Equipment Grounding: Because of the low flash point, ground and bond all receiving equipment. Use only non-sparking tools and explosion-proof magnetic stirrers[2].

  • Inert Gas Purge: Purge the reaction vessel with Argon or Nitrogen. This displaces oxygen, mitigating the fire triangle.

  • Syringe/Cannula Transfer:

    • Equip a gas-tight syringe with a solvent-resistant Luer lock.

    • Pierce the septum of the (R)-(-)-4-Penten-2-ol bottle.

    • Draw the required volume slowly to prevent cavitation and aerosolization.

    • Transfer directly into the grounded reaction vessel.

  • Post-Transfer: Immediately clean the syringe with a compatible non-polar solvent (e.g., hexanes) followed by acetone, disposing of the wash into the appropriate waste stream.

Emergency Response & Spill Management

Trust is built on preparedness. If a self-validating protocol fails, immediate, rehearsed action is required.

  • Small Spills (< 500 mL): Eliminate all ignition sources immediately. Do not use combustible materials like sawdust. Soak up the spill with an inert absorbent material (e.g., Chemizorb® or sand). Place the saturated absorbent in a tightly closed, appropriately labeled container for disposal[1].

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of water for a minimum of 15 minutes. Seek medical attention if irritation persists[1].

  • Fire: Do NOT use a straight water stream, as the chemical will float and spread the fire. Extinguish using CO2, dry chemical powder, or alcohol-resistant foam[1].

Waste Disposal & Decontamination Plan

Improper disposal of (R)-(-)-4-Penten-2-ol is both a safety hazard and an environmental violation.

  • Segregation: Classify as Non-Halogenated Flammable Solvent Waste . Do not mix with halogenated waste or aqueous acidic/basic waste streams.

  • Containment: Store waste in a high-density polyethylene (HDPE) or safety-coated glass carboy. Ensure the container is kept cool, tightly sealed, and stored in a designated flammable waste cabinet[2].

  • Final Disposal: Transfer the waste to an approved, licensed waste disposal plant. Never discharge this chemical into the environment or down the sink.

References

  • Sigma-Aldrich. "Safety Data Sheet: (R)-(-)-4-Penten-2-ol (CAS 64584-92-5)." MilliporeSigma.
  • Fisher Scientific. "Safety Data Sheet: 4-Penten-2-ol." Thermo Fisher Scientific.
  • Guidechem. "(R)-(-)-PENTEN-2-OL 64584-92-5 wiki." Guidechem Chemical Database.

Sources

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